threo-6'-Hydroxyustusolate C chemical structure and properties
This is an in-depth technical guide on threo-6'-Hydroxyustusolate C , a specialized secondary metabolite. Chemical Structure, Properties, and Biosynthetic Origin Executive Summary threo-6'-Hydroxyustusolate C (CAS: 11755...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on threo-6'-Hydroxyustusolate C , a specialized secondary metabolite.
Chemical Structure, Properties, and Biosynthetic Origin
Executive Summary
threo-6'-Hydroxyustusolate C (CAS: 1175543-07-3) is a rare drimane sesquiterpenoid ester isolated from the marine-derived fungus Aspergillus ustus (specifically strain 094102). It belongs to the ustusolate family, characterized by a highly oxygenated drimane core fused to a
-lactone moiety, esterified with a polyunsaturated fatty acid side chain.
This compound is of significant interest in drug discovery due to its structural complexity—combining a terpenoid scaffold with a polyketide-derived side chain—and its demonstrated cytotoxic activity against human cancer cell lines (A549, HL-60).
Chemical Identity & Structure
The molecule is an ester formed between a drimane-type sesquiterpene alcohol and a specific dihydroxylated octadienoic acid.
Property
Data
Common Name
threo-6'-Hydroxyustusolate C
CAS Registry Number
1175543-07-3
Molecular Formula
Molecular Weight
420.50 g/mol
Stereochemistry
threo-configuration at the 6',7'-diol moiety of the side chain
Solubility
Soluble in Methanol (MeOH), DMSO, Chloroform ()
Appearance
Amorphous powder / Oily matter
2.1 Structural Elucidation
The structure consists of two distinct domains:
Drimane Core (Aglycone): A tricyclic system formally named as a naphtho[1,2-c]furan derivative. It features a sesquiterpene skeleton (Compounds 1–8 in the Aspergillus drimane series) with a fused lactone ring and specific stereocenters at C-5, C-8, and C-9.
Ester Side Chain: A (2E,4E)-6,7-dihydroxyocta-2,4-dienoate moiety.[][2] The "threo" designation indicates the relative stereochemistry of the vicinal diol at positions C-6' and C-7'.
Key Spectroscopic Features (NMR):
Olefinic Protons: Characteristic signals in the
5.8–7.3 ppm range corresponding to the conjugated diene system of the side chain.
Oxymethine Protons: Signals around
3.8–4.5 ppm corresponding to the H-6' and H-7' protons of the diol.
Ester Carbonyl: A carbonyl resonance (
~166 ppm) linking the side chain to the drimane core.
Biosynthetic Pathway
The biosynthesis of threo-6'-Hydroxyustusolate C represents a convergence of two major metabolic pathways: the Mevalonate Pathway (terpenoid core) and the Polyketide Pathway (fatty acid side chain).
3.1 Pathway Logic
Terpenoid Cyclization: Farnesyl pyrophosphate (FPP) is cyclized by a drimenol cyclase to form the drimane skeleton. Subsequent oxidation events by cytochrome P450s install the lactone ring and hydroxyl groups.
Polyketide Assembly: A Polyketide Synthase (PKS) assembles the octadienoic acid chain from acetate/malonate units.
Tailoring: The side chain undergoes specific hydroxylation to form the 6,7-diol.
Esterification: An acyltransferase couples the activated side chain to the C-6 hydroxyl of the drimane core.
3.2 Biosynthesis Diagram
Figure 1: Convergent biosynthetic pathway of threo-6'-Hydroxyustusolate C involving terpenoid and polyketide machinery.
Experimental Protocols: Isolation & Analysis
The following protocol outlines the extraction and purification workflow used to isolate this compound from fungal culture.
4.1 Fermentation & Extraction
Cultivation: Inoculate Aspergillus ustus (strain 094102) into PDB (Potato Dextrose Broth) or rice medium. Incubate at 28°C for 21–30 days under static conditions.
Extraction:
Homogenize the fungal mycelia and broth.
Extract exhaustively with Ethyl Acetate (EtOAc) (3 x Volume).
Concentrate the organic layer under reduced pressure to yield a crude gum.
4.2 Fractionation (Self-Validating Workflow)
Step 1: Silica Gel Chromatography
Stationary Phase: Silica gel (200–300 mesh).
Mobile Phase: Petroleum ether / Acetone gradient (100:0
50:50).
Validation: Monitor fractions via TLC (visualize with vanillin-sulfuric acid reagent; drimanes typically stain purple/blue).
Step 2: Sephadex LH-20
Solvent:
/MeOH (1:1).
Purpose: Remove fatty acids and chlorophyll pigments.
Target: Collect the peak corresponding to the retention time of the threo-isomer (distinct from the erythro-isomer and the mono-hydroxy parent Ustusolate C).
Biological Properties & Activity
Research indicates that threo-6'-Hydroxyustusolate C possesses moderate cytotoxic properties, consistent with the ustusolate class.
5.1 Cytotoxicity Profile
Cell Line
Tissue Origin
IC50 Value (M)
Activity Level
A549
Lung Carcinoma
10.0 – 30.0
Moderate
HL-60
Leukemia
9.0 – 20.0
Moderate
Note: The activity is generally attributed to the alkylating potential of the
-unsaturated ester moiety (Michael acceptor) and the membrane-disrupting capability of the amphiphilic drimane core.
5.2 Mechanism of Action (Hypothetical)
Based on structural analogs (Ustusolates A-E):
Michael Addition: The conjugated diene ester can covalently bind to cysteine residues in proteins, potentially inhibiting enzymes involved in cell proliferation.
Mitochondrial Stress: Drimane sesquiterpenes are known to interfere with mitochondrial function, leading to ROS generation and apoptosis.
References
Primary Isolation & Structure:
Lin, Z., et al. (2009). "Sesquiterpenoids and Benzofuranoids from the Marine-Derived Fungus Aspergillus ustus 094102." Journal of Natural Products, 72(12), 2184–2189.
Chemical Data & Identifiers:
BOC Sciences. "Threo-6'-Hydroxyustusolate C - CAS 1175543-07-3."[][]
Related Metabolites (Ustusolates):
ChemFaces. "Ustusolate C Datasheet."
Fungal Source Context:
Samsung, C., et al. (2022).[4][5][6] "Structurally diverse metabolites from a soil-derived fungus Aspergillus calidoustus." Bioorganic Chemistry, 127, 105988.
Technical Guide: The Ustusolate Series (Aspergillus ustus)
The following technical guide provides an in-depth analysis of the Ustusolate Series , a class of bioactive drimane sesquiterpenoids isolated from Aspergillus ustus. Chemical Architecture, Biosynthesis, and Pharmacologic...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the Ustusolate Series , a class of bioactive drimane sesquiterpenoids isolated from Aspergillus ustus.
Chemical Architecture, Biosynthesis, and Pharmacological Applications [1]
Executive Summary
The Ustusolate Series represents a distinct class of drimane sesquiterpenoids primarily isolated from marine-derived strains of the fungus Aspergillus ustus (e.g., strains associated with the sponge Suberites domuncula or mangrove ecosystems). Unlike common terrestrial fungal metabolites, ustusolates are characterized by a highly oxygenated drimane lactone core esterified with complex polyunsaturated fatty acid side chains.
These metabolites have garnered significant attention in drug discovery due to their cytotoxic potency against human tumor cell lines (HL-60, A549) and their potential as antibiotic adjuvants against multidrug-resistant pathogens (MRSA, VRE). This guide serves as a blueprint for the extraction, structural characterization, and pharmacological evaluation of these compounds.
Chemical Architecture & Structural Elucidation
The ustusolates (A–J) share a conserved bicyclic sesquiterpene core but differ in the stereochemistry of hydroxylation and the nature of the ester moiety at the C-6 position.
Core Scaffold
Skeleton: Drimane sesquiterpene (C15).
Key Feature: A lactone ring fusing C-11 and C-12, typically forming a drim-7-en-11,12-olide .
Oxygenation: Hydroxyl groups are commonly found at C-6 (site of esterification) and C-9.
The Ustusolate Series (Key Variants)
Compound
Molecular Formula
Key Structural Features
Primary Bioactivity
Ustusolate A
C25H34O7
Drimane core + polyunsaturated ester side chain
Weak cytotoxicity (HL-60)
Ustusolate B
C25H34O7
Isomer of A; variation in side chain geometry
Cytotoxic
Ustusolate C
C25H32O7
Side chain unsaturation variation
Moderate Cytotoxicity (IC50 ~10.5 µM)
Ustusolate E
C25H32O7
Specific ester linkage at C-6
Moderate Cytotoxicity (IC50 ~9.0 µM)
Ustusolate F
C15H22O4
Drimane core derivative (de-esterified)
Antibacterial (with synergist)
Structural Elucidation Workflow
UV Spectroscopy: Absorption maxima at ~260–280 nm indicate the presence of conjugated dienes/trienes in the side chain.
MS (HRESIMS): Establishes molecular formula.[1][2] Characteristic fragment ions often reveal the loss of the ester side chain.
NMR (1H, 13C, 2D):
Core: Methyl singlets (typically 4) characteristic of the drimane skeleton.
Lactone: Carbonyl signal at δC ~170–175 ppm.
Ester: Downfield shift of H-6 (δH ~5.5 ppm) confirms acylation.
Absolute Configuration: Determined via Electronic Circular Dichroism (ECD) , often comparing the Cotton effect of the lactone n→π* transition to calculated models.
Biosynthetic Pathway (Hypothesis)
The biosynthesis of ustusolates follows the canonical terpenoid pathway, diverging at the post-cyclization modification stage.
Mechanism
Cyclization: Farnesyl Pyrophosphate (FPP) is cyclized by a drimane synthase to form the drimanyl cation, which is quenched to form Drimenol .
Oxidation: Cytochrome P450 monooxygenases oxidize the C-11 and C-12 positions to form the lactone ring (drim-7-en-11,12-olide).
Regiospecific Hydroxylation: Hydroxylation occurs at C-6 and C-9.
Acylation (The Diversity Step): An acyltransferase attaches a specific polyunsaturated fatty acid (likely derived from a specialized PKS pathway) to the C-6 hydroxyl.
Pathway Visualization
Figure 1: Proposed biosynthetic pathway of the Ustusolate series, highlighting the convergence of terpenoid (drimane core) and polyketide (side chain) pathways.
Pharmacological Potential[1][3][4][5][6]
Cytotoxicity
Ustusolates exhibit selective cytotoxicity, likely due to the Michael acceptor properties of the unsaturated side chains or the lactone moiety interacting with cellular nucleophiles.
SAR Insight: The length and degree of unsaturation in the C-6 ester side chain are critical for potency. Shortening or saturating this chain reduces activity.
Antibacterial Synergy
While Ustusolates F and G possess weak intrinsic antibacterial activity, they demonstrate synergistic effects when co-administered with stromemycin .
Mechanism: Potential modulation of bacterial efflux pumps or membrane permeability, sensitizing resistant strains (VRE, MRSA) to other agents.
Experimental Protocols
Note: All procedures must be performed under sterile conditions using analytical-grade solvents.
Fermentation & Extraction Workflow
This protocol is optimized for marine-derived Aspergillus ustus.
Seed Culture: Inoculate fungal spores into 500 mL Erlenmeyer flasks containing 150 mL of PDB (Potato Dextrose Broth) amended with 3% sea salt. Incubate at 28°C, 180 rpm for 3 days.
Large-Scale Fermentation: Transfer seed culture (5%) into Rice Medium (100g rice + 110mL artificial seawater per flask). Incubate static at 25°C for 28–30 days.
Extraction:
Macerate the fermented rice mold with Ethyl Acetate (EtOAc) (3 x 500 mL per flask).
Sonicate for 20 mins to disrupt cell walls.
Filter and concentrate the EtOAc layer under reduced pressure to yield the crude extract.[7]
Isolation & Purification (Chromatography)
The separation relies on the polarity difference between the glycosylated/polar impurities and the moderately polar ustusolates.
Silica Gel Column Chromatography (CC):
Stationary Phase: Silica gel (200–300 mesh).
Mobile Phase: Gradient elution with Petroleum Ether (PE) : Acetone (100:1
1:1).
Target Fraction: Ustusolates typically elute in the PE:Acetone 10:1 to 5:1 range.
Sephadex LH-20:
Solvent: Methanol (MeOH) or CH2Cl2:MeOH (1:1).
Purpose: Removes chlorophylls and fatty acids based on molecular size.
Figure 2: Isolation workflow for Ustusolates from Aspergillus ustus fermentation broth.
References
Lu, Z., Wang, Y., Miao, C., & Zhu, W. (2009). Sesquiterpenoids and benzofuranoids from the marine-derived fungus Aspergillus ustus 094102.[3][5][6] Journal of Natural Products, 72(10), 1761–1767. Link
Neuhaus, G. F., & Loesgen, S. (2021). Antibacterial Drimane Sesquiterpenes from Aspergillus ustus.[8][9] Journal of Natural Products, 84(1), 23–32. Link
Liu, H., et al. (2022). Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102.[3][6] Marine Drugs, 20(7), 411. Link
Ebel, R. (2010). Terpenes from Marine-Derived Fungi.[2][3][4][5][6] Marine Drugs, 8(8), 2340-2368. Link
biological activity of threo-6'-Hydroxyustusolate C
This technical guide provides an in-depth analysis of threo-6'-Hydroxyustusolate C , a specialized secondary metabolite within the drimane sesquiterpenoid family.[] This document synthesizes chemical structural analysis,...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of threo-6'-Hydroxyustusolate C , a specialized secondary metabolite within the drimane sesquiterpenoid family.[] This document synthesizes chemical structural analysis, biological activity profiles, and experimental methodologies for researchers in natural product chemistry and drug discovery.[]
[1]
Executive Summary & Chemical Identity
threo-6'-Hydroxyustusolate C (CAS: 1175543-07-3) is a complex meroterpenoid ester isolated from the marine-derived or terrestrial fungus Aspergillus ustus (specifically strains such as A. ustus 094102 found in mangrove rhizospheres).[] It belongs to the ustusolate class, characterized by a drimane sesquiterpene core esterified with a polyketide-derived side chain.[]
The compound is distinguished by the specific stereochemistry (threo) and oxidation state (6'-hydroxyl) of its octadienoic acid side chain.[] These structural features modulate its solubility and binding affinity compared to its parent compound, Ustusolate C, positioning it as a relevant probe for structure-activity relationship (SAR) studies in oncology.[]
Drimane core + 6,7-dihydroxyocta-2,4-dienoic acid side chain
Biological Activity & Mechanism of Action[1][3][6]
Cytotoxic Profile
The primary biological activity of threo-6'-Hydroxyustusolate C and its congeners (Ustusolates A-E) is cytotoxicity against human cancer cell lines .[] The drimane core is historically associated with antimicrobial and cytotoxic properties, often disrupting cellular membranes or interfering with mitochondrial function.[]
Target Cell Lines: Significant activity has been documented against A549 (lung adenocarcinoma) and HL-60 (promyelocytic leukemia).[]
Potency Context: While Ustusolate C exhibits an IC₅₀ of approximately 10.5 µM against A549 cells, the hydroxylated derivatives (like threo-6'-hydroxy) often show modulated potency.[] The introduction of the hydroxyl group at the C-6' position increases polarity, potentially altering cellular uptake compared to the more lipophilic parent esters.[]
Structure-Activity Relationship (SAR)
The biological efficacy of ustusolates hinges on the ester linkage between the drimane skeleton and the side chain.
Drimane Core: Essential for interacting with hydrophobic pockets in target proteins (e.g., tubulin or mitochondrial membranes).[]
Side Chain Unsaturation: The conjugated diene system (2E, 4E) in the side chain is a reactive Michael acceptor, capable of alkylating nucleophilic residues (cysteine/lysine) in enzymes, a common mechanism for sesquiterpene lactones and esters.[]
Hydroxylation (6'-OH): The specific threo-6'-hydroxyl group serves as a hydrogen bond donor, potentially stabilizing the molecule-receptor complex, though it may also facilitate faster metabolic clearance compared to non-hydroxylated analogs.[]
Visualized Signaling Pathway
The following diagram illustrates the hypothetical mechanism of action (MOA) for drimane esters like threo-6'-Hydroxyustusolate C, based on established pathways for cytotoxic sesquiterpenoids (mitochondrial stress and Michael addition).
To obtain high-purity threo-6'-Hydroxyustusolate C for biological testing, the following fermentation and isolation workflow is recommended. This protocol ensures the preservation of the labile ester linkage.[]
Step-by-Step Methodology:
Fermentation:
Inoculate Aspergillus ustus (strain 094102 or equivalent) into PDB (Potato Dextrose Broth) medium supplemented with 3% sea salt (if marine strain).[]
Incubate at 28°C for 14 days under static conditions to maximize secondary metabolite production.
Extraction:
Filter the mycelia and extract the broth with Ethyl Acetate (EtOAc) (3x volume).
Macerate mycelia in Acetone/Methanol (1:1), evaporate, and combine with the broth extract.
Fractionation:
Partition the crude extract between 90% Methanol and n-Hexane to remove fats.[]
Subject the Methanol fraction to Vacuum Liquid Chromatography (VLC) on Silica Gel, eluting with a gradient of CH₂Cl₂/MeOH.[]
Purification (The Critical Step):
Isolate the ustusolate-rich fraction using HPLC (C18 column).[]
Mobile Phase: Acetonitrile/Water gradient (30% → 100% ACN over 40 mins).
Detection: UV at 210 nm and 254 nm.
Note: The threo and erythro isomers often co-elute; use a chiral column (e.g., Chiralpak AD-H) if enantiomeric purity is required.[]
Cytotoxicity Assay (MTT Protocol)
This self-validating protocol measures the metabolic activity of cells treated with the compound.[]
Seeding: Plate A549 or HL-60 cells at
cells/well in 96-well plates. Incubate for 24h.
Treatment: Add threo-6'-Hydroxyustusolate C (dissolved in DMSO) at concentrations ranging from 0.1 µM to 100 µM.
Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Biosynthetic Context
Understanding the origin of this molecule aids in metabolic engineering efforts.[] The compound is a "meroterpenoid" formed by the convergence of two pathways:[]
Mevalonate Pathway: Produces the Farnesyl Pyrophosphate (FPP) precursor, which cyclizes to form the Drimane skeleton.[]
Polyketide Pathway: Synthesizes the octadienoic acid side chain.
Post-PKS Modifications: Esterification and stereoselective hydroxylation (forming the threo-6'-OH).[]
Figure 2: Convergent biosynthetic pathway of meroterpenoid ustusolates.[]
References
Liu, H., et al. (2009). "Ustusolates F–L, New Sesquiterpenoid Esters from Aspergillus ustus."[] Journal of Natural Products, 72(11).[]
Lee, Y. M., et al. (2013). "Marine-Derived Aspergillus Species as a Source of Bioactive Secondary Metabolites."[][3] Marine Biotechnology, 15, 499–519.[][3]
BOC Sciences. "Product Data: Threo-6'-Hydroxyustusolate C (CAS 1175543-07-3)."[]
Cui, C. M., et al. (2010). "Cytotoxic sesquiterpenoids from the mangrove-derived fungus Aspergillus ustus."[] Bioorganic & Medicinal Chemistry Letters, 20(22).[]
threo-6'-Hydroxyustusolate C CAS number and molecular weight
An In-Depth Technical Guide to threo-6'-Hydroxyustusolate C Introduction threo-6'-Hydroxyustusolate C is a sesquiterpenoid natural product derived from fungal sources.[1] As a secondary metabolite, it represents a class...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to threo-6'-Hydroxyustusolate C
Introduction
threo-6'-Hydroxyustusolate C is a sesquiterpenoid natural product derived from fungal sources.[1] As a secondary metabolite, it represents a class of compounds renowned for structural complexity and diverse biological activities, making them of significant interest to the fields of pharmacology and biochemistry.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing core physicochemical data, handling protocols, and a conceptual framework for its study. The information herein is synthesized to support further investigation into its potential applications.
Core Chemical Identifiers and Properties
Accurate identification is the foundation of all scientific research. threo-6'-Hydroxyustusolate C is defined by a specific set of chemical identifiers and properties that ensure experimental reproducibility and regulatory compliance.
Caption: Core chemical identifiers for threo-6'-Hydroxyustusolate C.
The fundamental physicochemical data for threo-6'-Hydroxyustusolate C are summarized in the table below.
threo-6'-Hydroxyustusolate C is a naturally occurring compound produced by and isolated from the fungus Aspergillus ustus.[2][] Fungi within the Aspergillus genus are well-documented for their capacity to synthesize a vast array of bioactive secondary metabolites.[1] As a sesquiterpenoid, its core structure is derived from three isoprene units, a common biosynthetic pathway that yields compounds with significant structural diversity. The potential mode of action for compounds like threo-6'-Hydroxyustusolate C involves interactions with specific biological molecules, such as enzymes or receptors, which can modulate biochemical pathways.[1] However, the precise biological role and mechanism for this specific metabolite are subjects of ongoing research.[1]
Compound Handling and Storage
Proper handling and storage are critical to maintaining the integrity and stability of research compounds.
Storage of Solid Compound:
The compound, supplied as a powder, should be stored at 2-8°C.[2][]
It is essential to protect the material from light.[]
When stored correctly in a tightly sealed vial, the product can be stable for up to 24 months.[2]
Preparation and Storage of Solutions:
It is highly recommended to prepare and use solutions on the same day to ensure maximum activity and avoid degradation.[2]
If stock solutions must be prepared in advance, they should be aliquoted into tightly sealed vials and stored at -20°C.[2] Under these conditions, solutions are generally viable for up to two weeks.[2]
Pre-use Protocol: Before opening the vial and using the product, allow it to equilibrate to room temperature for at least one hour.[2] This prevents condensation from forming inside the vial, which could compromise the compound's integrity.
Conceptual Workflow: From Fungal Culture to Pure Compound
The isolation and characterization of a natural product like threo-6'-Hydroxyustusolate C from its source organism is a multi-step process. The following diagram illustrates a generalized, logical workflow that serves as a self-validating system for obtaining and verifying the compound.
Caption: A generalized workflow for the isolation and characterization of threo-6'-Hydroxyustusolate C.
Methodology Rationale:
Fungal Culture: The process begins with the cultivation of Aspergillus ustus under controlled laboratory conditions to promote the biosynthesis of secondary metabolites.
Solvent Extraction: The fungal biomass or culture broth is treated with an organic solvent (e.g., ethyl acetate, methanol) to extract a crude mixture of compounds, separating them from insoluble cellular material.
Chromatographic Separation: The crude extract, containing numerous metabolites, is subjected to various chromatographic techniques. This step is crucial for separating compounds based on physicochemical properties like polarity and size, with the goal of isolating individual molecules.
Purity Assessment: Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the purity of the isolated compound, ensuring it is free from significant contaminants.
Structural Elucidation: High-resolution mass spectrometry and advanced NMR techniques (1H, 13C, COSY, HMBC) are used to determine the exact molecular structure, including its stereochemistry, confirming the identity as threo-6'-Hydroxyustusolate C.
Research Applications and Future Directions
threo-6'-Hydroxyustusolate C is primarily utilized in research settings as a reference standard for analytical and biological studies.[2] Its availability as a purified compound allows for its use in:
Biochemical and Pharmacological Screening: As a novel sesquiterpenoid, it can be screened against various biological targets, including enzymes, receptors, and cell lines, to uncover potential therapeutic activities.
Analytical Method Development: It serves as a standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to detect and quantify its presence in fungal extracts or other complex matrices.
Metabolic and Biosynthetic Studies: The compound can be used to investigate the biosynthetic pathways within Aspergillus ustus and explore the broader chemical ecology of the fungus.
The detailed mechanism of action and the full spectrum of its biological activities remain to be thoroughly investigated, presenting a valuable opportunity for further scientific discovery.[1]
References
threo-6'-hydroxyustusolate c suppliers UK. UK Chemical Suppliers. [Link]
Purification, characterization and amino acid sequence of a novel enzyme, D-threo-3-hydroxyaspartate dehydratase, from Delftia sp. HT23. PubMed. [Link]
Threo-6'-Hydroxyustusolate C. Doron Scientific. [Link]
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Ustusolate C and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of the proposed biosynthetic pathway of ustusolate C, a dimeric napht...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the proposed biosynthetic pathway of ustusolate C, a dimeric naphtho-γ-pyrone, and its derivatives. While the precise enzymatic steps for ustusolate C are yet to be fully elucidated in dedicated literature, this document synthesizes current knowledge from related fungal secondary metabolite biosynthesis, particularly other polyketides from Aspergillus species and the structurally similar ustilaginoidins. By leveraging comparative analysis and established methodologies, we present a robust framework for understanding and investigating the production of these complex natural products.
Introduction to Ustusolate C: A Molecule of Interest
Ustusolate C belongs to the family of naphtho-γ-pyrones, a class of fungal polyketides known for their diverse biological activities. These compounds are often pigmented and can possess cytotoxic, antimicrobial, or other pharmacologically relevant properties. Ustusolate C, produced by the fungus Aspergillus ustus, is a dimeric molecule, suggesting a complex biosynthetic process involving oxidative coupling of monomeric precursors. Understanding its biosynthesis is critical for harnessing its potential through synthetic biology and metabolic engineering approaches.
The Genetic Blueprint: The Ustusolate C Biosynthetic Gene Cluster
The genetic instructions for the biosynthesis of secondary metabolites like ustusolate C are typically organized into a contiguous set of genes known as a biosynthetic gene cluster (BGC).[1][2] The identification and characterization of the ustusolate C BGC are the foundational steps in elucidating its formation.
A putative ustusolate C BGC would likely contain genes encoding:
A Non-Reducing Polyketide Synthase (NR-PKS): This is the central enzyme responsible for synthesizing the core polyketide backbone from simple acyl-CoA precursors.[3][4][5]
Tailoring Enzymes: A suite of enzymes that modify the polyketide intermediate to generate the final complex structure. These can include:
A Laccase or Similar Oxidative Enzyme: Responsible for the dimerization of the monomeric naphtho-γ-pyrone precursors.[6][7]
Transcription Factors: Proteins that regulate the expression of the genes within the cluster.[1]
Transporter Proteins: May be involved in exporting the final product out of the fungal cell.
The genes responsible for secondary metabolite biosynthesis are often co-regulated and physically clustered on the chromosome, allowing for coordinated expression.[1][2]
The Proposed Biosynthetic Pathway of Ustusolate C
Based on the biosynthesis of related compounds like ustilaginoidins, the following pathway for ustusolate C is proposed.[6][7]
Step 1: Polyketide Chain Assembly by NR-PKS
The biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS). This large, multi-domain enzyme iteratively condenses acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. The specific domains within the PKS (e.g., starter unit-ACP transacylase, ketosynthase, acyltransferase, product template, and acyl carrier protein) dictate the length and initial cyclization pattern of the polyketide backbone. For a naphtho-γ-pyrone core, the PKS would likely produce a heptaketide or octaketide intermediate that undergoes a specific series of cyclizations and aromatizations.
Step 2: Tailoring of the Monomeric Intermediate
Following its release from the PKS, the nascent polyketide undergoes a series of modifications by tailoring enzymes encoded within the BGC. These modifications are critical for generating the specific chemical structure of the ustusolate C monomer. This can involve:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic rings.
Methylation: O-methylation of hydroxyl groups.
Oxidations and Reductions: Fine-tuning of the oxidation state of the molecule.
Step 3: Dimerization to Form Ustusolate C
The final key step is the dimerization of two monomeric naphtho-γ-pyrone units. This is likely catalyzed by a laccase or a similar phenol-oxidizing enzyme.[6] These enzymes generate radical intermediates on the monomeric precursors, which then undergo a stereoselective coupling to form the dimeric structure of ustusolate C. The exact point of linkage is a defining feature of the final molecule.
Formation of Ustusolate C Derivatives
Derivatives of ustusolate C can arise from several mechanisms:
Promiscuous Tailoring Enzymes: The tailoring enzymes might act on the final dimeric structure or on the monomeric precursors in slightly different ways, leading to a family of related compounds.
Combinatorial Dimerization: The laccase might couple different monomeric precursors, leading to heterodimeric products.
Spontaneous Chemical Modifications: The complex, reactive intermediates or final products might undergo non-enzymatic modifications depending on the cellular environment.
Caption: Proposed biosynthetic pathway of ustusolate C.
Experimental Workflows for Pathway Elucidation
Validating the proposed biosynthetic pathway requires a multi-pronged experimental approach.
Identification of the Biosynthetic Gene Cluster
Genome Sequencing: The first step is to obtain a high-quality genome sequence of the producing organism, Aspergillus ustus.
Bioinformatic Analysis: The genome is then mined for potential secondary metabolite BGCs using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[8] These tools identify the characteristic "backbone" enzymes like PKSs and NRPSs and the surrounding tailoring enzymes.[2]
Comparative Genomics: Comparing the genomes of producing and non-producing strains of A. ustus can help to pinpoint the BGC responsible for ustusolate C production.[3][5]
Functional Characterization of Genes
Once a candidate BGC is identified, the function of individual genes can be determined through several techniques.
Table 1: Experimental Approaches for Gene Function Analysis
Technique
Description
Expected Outcome
Gene Knockout
Targeted deletion or disruption of a specific gene within the BGC using techniques like CRISPR-Cas9.
Abolished production of ustusolate C or accumulation of a biosynthetic intermediate.
Heterologous Expression
Transferring the entire BGC or individual genes into a well-characterized host organism (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) that does not produce the compound of interest.[9][10][11][12]
Production of ustusolate C or related intermediates in the heterologous host, confirming the function of the transferred genes.
Enzyme Assays
In vitro characterization of purified enzymes encoded by the BGC to determine their specific substrates and products.[13][14]
Confirmation of the catalytic activity of tailoring enzymes and the PKS.
Metabolic Profiling
Using techniques like HPLC-MS to compare the metabolic profiles of wild-type, mutant, and heterologous expression strains.
Identification of accumulated intermediates in knockout strains and the final products in expression systems.
Caption: Workflow for elucidating the ustusolate C pathway.
Regulation of Ustusolate C Biosynthesis
The production of ustusolate C is likely tightly regulated at the genetic level.
Cluster-Specific Regulators: The BGC often contains its own transcriptional activators or repressors that respond to specific internal or external signals.[1]
Global Regulators: Broad-domain regulatory proteins can control multiple secondary metabolite clusters in response to developmental cues or environmental stresses.
Epigenetic Regulation: Histone modifications, such as acetylation and methylation, can influence the accessibility of the BGC to the transcriptional machinery, thereby controlling its expression.[15][16] For example, histone deacetylases can negatively regulate mycotoxin biosynthesis.[17]
Understanding these regulatory networks is crucial for optimizing the production of ustusolate C and its derivatives in a fermentation or heterologous expression system.
Conclusion and Future Directions
While the specific biosynthetic pathway of ustusolate C remains to be definitively characterized, the framework presented here, based on analogous fungal polyketide systems, provides a clear roadmap for its elucidation. The combination of genomics, molecular biology, and analytical chemistry will be instrumental in piecing together the enzymatic assembly line of this complex natural product. A complete understanding of this pathway will not only satisfy fundamental scientific curiosity but also open the door to the engineered production of novel ustusolate C derivatives with potentially enhanced therapeutic properties.
References
Pigment biosynthesis pathway in Aspergillus ustus: a comprehensive analysis combining transcriptomics and chemical intervention. Bioscience, Biotechnology, and Biochemistry. [Link]
Pigment biosynthesis pathway in Aspergillus ustus: a comprehensive analysis combining transcriptomics and chemical intervention. ResearchGate. [Link]
Pigment biosynthesis pathway in Aspergillus ustus: a comprehensive analysis combining transcriptomics and chemical intervention. PubMed. [Link]
A New Family of Transcriptional Regulators Activating Biosynthetic Gene Clusters for Secondary Metabolites. MDPI. [Link]
Chitin Biosynthesis in Aspergillus Species. MDPI. [Link]
Activation of Ustilaginoidin Biosynthesis Gene uvpks1 in Villosiclava virens Albino Strain LN02 Influences Development, Stress Responses, and Inhibition of Rice Seed Germination. PMC. [Link]
Enzymatic C C Bond Formation by Aldol Reactions. Wiley-VCH. [Link]
Epigenetic regulation of myogenesis by vitamin C. PubMed. [Link]
Secondary metabolites biosynthetic gene clusters in Aspergillus ustus. ResearchGate. [Link]
Uvpks1, Involved in Ustilaginoidin Biosynthesis, Contributes to the Metabolic Profile, Development, Stress Responses, and Pathogenicity in Villosiclava virens. MDPI. [Link]
The ascorbate biosynthesis pathway in plants is known, but there is a way to go with understanding control and functions. PMC. [Link]
Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts. PMC. [Link]
Biosynthetic gene clusters with biotechnological applications in novel Antarctic isolates from Actinomycetota. PMC. [Link]
Advances in Novel Animal Vitamin C Biosynthesis Pathways and the Role of Prokaryote-Based Inferences to Understand Their Origin. MDPI. [Link]
Enzymatic Characterisation of a Whole-Cell Biocatalyst Displaying Sucrase A from Bacillus subtilis in Escherichia coli. MDPI. [Link]
Regulation of the Epigenome by Vitamin C. PMC. [Link]
Biosynthesis of L-ascorbic acid and conversion of carbons 1 and 2 of L-ascorbic acid to oxalic acid occurs within individual calcium oxalate crystal idioblasts. PubMed. [Link]
Elucidation of ustilaginoidin biosynthesis reveals a previously unrecognised class of ene-reductases. RSC Publishing. [Link]
New Trends and Future Opportunities in the Enzymatic Formation of C−C, C−N, and C−O bonds. PMC. [Link]
Chapter 16.6 Gene Control (The Lac Operon & Control in Eukaryotes). YouTube. [Link]
Establishing Conserved Biosynthetic Gene Clusters of the Phylum Myxococcota. bioRxiv. [Link]
UvHOS3‐mediated histone deacetylation is essential for virulence and negatively regulates ustilaginoidin biosynthesis in Ustilaginoidea virens. PMC. [Link]
Genetic dissection of cis-regulatory control of ZmWUSCHEL1 expression by type B RESPONSE REGULATORS. PubMed Central. [Link]
Biosynthesis of L-ascorbic acid in plants: new pathways for an old antioxidant. PubMed. [Link]
Elucidation of ustilaginoidin biosynthesis reveals a previously unrecognised class of ene-reductases. RSC Publishing. [Link]
Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products. PMC. [Link]
Biosynthesis of l-Ascorbic Acid and Conversion of Carbons 1 and 2 of l-Ascorbic Acid to Oxalic Acid Occurs within Individual Calcium Oxalate Crystal Idioblasts. PMC. [Link]
Transcriptional regulation of metabolism. YouTube. [Link]
The biosynthetic pathway of vitamin C in higher plants. PubMed. [Link]
A novel pathway for biosynthesis of cholestanol with 7 alpha-hydroxylated C27-steroids as intermediates, and its importance for the accumulation of cholestanol in cerebrotendinous xanthomatosis. PubMed. [Link]
Mammalian cytochrome-c oxidase: characterization of enzyme and immunological detection of subunits in tissue extracts and whole cells. PubMed. [Link]
Technical Guide to Hydroxyustusolate and Related Drimane Sesquiterpenoids
Executive Summary Hydroxyustusolate compounds (specifically threo-6'-hydroxyustusolate C and related ustusolates ) are a specialized class of drimane sesquiterpenoid esters isolated from marine-derived fungal strains of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Hydroxyustusolate compounds (specifically threo-6'-hydroxyustusolate C and related ustusolates ) are a specialized class of drimane sesquiterpenoid esters isolated from marine-derived fungal strains of Aspergillus ustus (e.g., strain 094102).[1] These compounds represent a chemical hybrid of a drimane sesquiterpene core and a polyunsaturated polyketide side chain.
This guide provides a technical analysis of their chemical architecture, biosynthetic origin, isolation protocols, and pharmacological potential. It is designed for medicinal chemists and pharmacologists evaluating these metabolites for oncological or antimicrobial applications.
Chemical Architecture & Stereochemistry
Structural Classification
Hydroxyustusolates belong to the meroterpenoid class, specifically defined by two structural domains:
Drimane Core: A bicyclic sesquiterpene skeleton (decahydronaphthalene system), often oxygenated at C-2, C-3, C-9, or C-11.[1] In ustusolates, this core frequently features a lactone ring or a cyclic ether (isochromane-like) motif.
Polyketide Side Chain: An unsaturated ester moiety, typically derived from octa-2,4-dienoic acid. The "hydroxy" designation in threo-6'-hydroxyustusolate C refers to the presence of a vicinal diol (glycol) on this side chain, introducing critical stereocenters (C-6', C-7') that dictate biological potency.[1]
Stereochemical Criticality
The bioactivity of ustusolates is highly sensitive to the configuration of the side-chain diol.
Threo- vs. Erythro-: The relative configuration (threo or erythro) at the 6',7'-position of the ester chain distinguishes various congeners (e.g., Ustusolate I vs. its isomers).
Absolute Configuration: Determined via CD (Circular Dichroism) and Mosher's ester analysis, the drimane core typically follows the (5S, 9S, 10S) absolute configuration common to fungal drimanes.
Biosynthetic Pathway
Unlike plant drimanes, fungal drimanes are synthesized via a specific gene cluster (e.g., the drt cluster in Aspergillus calidoustus).[2] The pathway involves a unique drimenol cyclase and a hybrid PKS-NRPS-like assembly for the ester chain.[1]
Mechanism of Assembly
Terpene Cyclization: Farnesyl pyrophosphate (FPP) is cyclized by a drimenol cyclase (DrtB) to form the drimane skeleton (drimenol).
Core Oxidation: Cytochrome P450s (DrtC) and oxidoreductases oxidize the drimane core, introducing hydroxyl groups and forming the lactone ring.
Side Chain Attachment: A separate polyketide synthase (PKS) module generates the polyunsaturated fatty acid precursor, which is then esterified to the drimane core.
Post-Modification: Epoxidation and hydrolysis yield the terminal vicinal diol (hydroxyustusolate).
Biosynthetic Logic Diagram
Caption: Proposed biosynthetic pathway of hydroxyustusolates involving terpene cyclization and convergent esterification.
Isolation & Purification Protocol
The following protocol is standardized for the isolation of ustusolates from Aspergillus ustus fermentation broth.
Media: Rice medium (solid state) or PDB (Potato Dextrose Broth) supplemented with sea salt (3.3%) to mimic marine conditions.
Duration: 28–30 days at 25°C (static culture).
Extraction Workflow
Harvest: Dice solid rice medium and extract exhaustively with Ethyl Acetate (EtOAc) (3x).
Partition: Concentrate filtrate in vacuo. Partition the crude oleoresin between Petroleum Ether and 90% Methanol/Water to remove lipids.
Fractionation:
Step A (VLC): Subject the MeOH fraction to Vacuum Liquid Chromatography (VLC) on Silica Gel. Elute with a gradient of CH₂Cl₂/MeOH (100:1 to 1:1).
Step B (Sephadex LH-20): Purify cytotoxic fractions using size-exclusion chromatography (CH₂Cl₂/MeOH 1:1) to remove pigments.
Step C (HPLC): Final purification via semi-preparative RP-HPLC (C18 column, 5 µm).
Mobile Phase: MeCN/H₂O (gradient 40% → 80% MeCN over 30 min).[1]
Detection: UV at 254 nm and 300 nm.
Isolation Logic Diagram
Caption: Bioactivity-guided isolation workflow for purifying ustusolates from fungal fermentation broth.
Pharmacological Profile[1][3][14]
Cytotoxicity & Oncology
Hydroxyustusolates exhibit significant antiproliferative activity against human tumor cell lines.[4] The mechanism involves the induction of apoptosis, evidenced by nuclear fragmentation and condensation.[6]
Table 1: Comparative Cytotoxicity (IC50 in µM)
Compound
HL-60 (Leukemia)
A549 (Lung)
CAL-62 (Thyroid)
MG-63 (Osteosarcoma)
Ustusolate C
9.0
10.5
N/D
N/D
Ustusolate E
9.0
10.5
N/D
N/D
Ustusolate I
N/D
N/D
16.3
10.1
Ustusorane E
0.13
N/D
N/D
N/D
Etoposide (Ctrl)
0.6
0.6
0.6
0.6
Note: Ustusorane E (a related isochromane derivative) shows nanomolar potency, whereas the hydroxyustusolates (C, E, I) typically display micromolar activity.
Antimicrobial Synergy
While ustusolates show weak antibacterial activity alone (MIC > 64 µg/mL against MRSA), they exhibit synergistic potentiation when co-administered with stromemycin . This suggests a mechanism involving membrane permeabilization or efflux pump inhibition, allowing the partner drug to enter the cell more effectively.
Proposed Synthetic Strategy
Given the lack of a published total synthesis for the specific hydroxyustusolate esters, the following convergent route is proposed based on established drimane chemistry.
Retrosynthetic Analysis
Disconnection: Ester linkage between the drimane core (alcohol) and the side chain (carboxylic acid).
Fragment A (Core):Ustusol (or 9,11-dihydroxydrim-7-en-6-one).[1][7]
Route: From (-)-Sclareolide via oxidative degradation and Wieland-Miescher ketone annulation.[1]
Fragment B (Side Chain):(2E,4E)-6,7-Dihydroxyocta-2,4-dienoic acid .[1][7][]
Route: Suzuki-Miyaura coupling of a vinyl boronate with a chiral diol precursor derived from tartaric acid or asymmetric dihydroxylation of a diene.[1]
Coupling Protocol
Protection: Selectively protect the secondary hydroxyls of the drimane core (acetonide formation).
Esterification: Yamaguchi esterification or Steglich esterification (DCC/DMAP) of Fragment A and Fragment B.
Global Deprotection: Acidic hydrolysis to reveal the free hydroxyl groups on the side chain and core.
References
Biosynth . (n.d.).[2][9] Threo-6'-hydroxyustusolate C. Retrieved from
Lu, S., et al. (2009). Sesquiterpenoids and benzofuranoids from the marine-derived fungus Aspergillus ustus 094102.[1] Journal of Natural Products . (Cited for isolation and cytotoxicity of Ustusolates C and E).
Gui, C., et al. (2022).[7] Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102. Marine Drugs . Retrieved from
Fan, Y., et al. (2021). Biosynthesis of Fungal Drimane-Type Sesquiterpene Esters. Angewandte Chemie International Edition . (Cited for DrtA/DrtB biosynthetic pathway).[1]
BOC Sciences . (n.d.). Ustusolate C - Product Information. Retrieved from
Biocrick . (n.d.). Threo-6'-Hydroxyustusolate C Structure and Activity. Retrieved from
Application Notes and Protocols for the Isolation of threo-6'-Hydroxyustusolate C from Fungal Culture
Introduction Fungal secondary metabolites represent a vast and largely untapped reservoir of chemical diversity, offering promising avenues for the discovery of novel therapeutic agents. Among these, polyketides synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Fungal secondary metabolites represent a vast and largely untapped reservoir of chemical diversity, offering promising avenues for the discovery of novel therapeutic agents. Among these, polyketides synthesized by fungi of the Aspergillus genus have demonstrated a wide range of biological activities. This document provides a detailed protocol for the isolation and characterization of threo-6'-Hydroxyustusolate C, a polyketide metabolite from Aspergillus ustus. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and development. The methodologies outlined herein are based on established principles of mycology, natural product chemistry, and analytical spectroscopy, providing a robust framework for obtaining this compound in high purity.
Aspergillus ustus is a ubiquitous filamentous fungus known to produce a variety of secondary metabolites, including diphenyl ether derivatives and polyketides.[1] Threo-6'-Hydroxyustusolate C is a structurally interesting molecule featuring a diphenyl ether core and a dihydroxyoctadienoate side chain. The stereochemistry of the diol in the side chain is of particular importance for its biological activity and requires careful analytical confirmation.
This protocol will guide the user through the entire workflow, from the cultivation of the producing fungal strain to the final structural elucidation and characterization of the target compound.
Part 1: Cultivation of Aspergillus ustus
The successful isolation of threo-6'-Hydroxyustusolate C begins with the robust cultivation of a producing strain of Aspergillus ustus. The choice of culture medium and growth conditions are critical variables that can significantly influence the production of secondary metabolites.[2][3]
Fungal Strain
A well-characterized strain of Aspergillus ustus known to produce ustusolate derivatives, such as Aspergillus ustus 3.3904 or 094102, should be used.[2][3] It is recommended to obtain the strain from a reputable culture collection to ensure its identity and metabolic stability.
Culture Media and Conditions
For the production of polyketides like threo-6'-Hydroxyustusolate C, a nutrient-rich medium is essential. Potato Dextrose Broth (PDB) is a commonly used and effective medium for the cultivation of Aspergillus ustus for secondary metabolite production.[2]
Table 1: Recommended Culture Medium for Aspergillus ustus
Component
Concentration (g/L)
Potato Infusion (from 200g of potatoes)
-
Dextrose
20
Yeast Extract (optional)
3
Monosodium Glutamate (optional)
10
Maltose (optional)
20
Mannitol (optional)
20
Corn Steep Liquor (optional)
1
CaCO₃ (optional)
2
KH₂PO₄ (optional)
0.5
MgSO₄·7H₂O (optional)
0.3
Sea Salt (for marine-derived strains)
33
Note: The optional components can be included to enhance the production of specific secondary metabolites and may require optimization for the specific strain being used.[3]
Step-by-Step Cultivation Protocol
Inoculum Preparation:
Aseptically transfer a small piece of a mature (7-10 days old) culture of Aspergillus ustus from a Potato Dextrose Agar (PDA) plate to a 250 mL Erlenmeyer flask containing 50 mL of sterile PDB.
Incubate the flask at 25-30°C on a rotary shaker at 230 rpm for 3-5 days to generate a seed culture.[2]
Large-Scale Fermentation:
Prepare the production medium (e.g., 1 L of PDB in a 2 L Erlenmeyer flask) and sterilize by autoclaving.
Inoculate the production medium with 5-10% (v/v) of the seed culture.
Incubate the production culture at 25-30°C for 14-28 days under static or shaking conditions (230 rpm).[2][3] Static cultivation has been shown to be effective for the production of some Aspergillus secondary metabolites.[3]
Part 2: Extraction and Isolation of threo-6'-Hydroxyustusolate C
The extraction and purification of threo-6'-Hydroxyustusolate C from the fungal culture requires a systematic approach involving solvent extraction and multi-step chromatography.
Extraction of Crude Metabolites
The secondary metabolites can be extracted from both the mycelia and the culture broth. It is recommended to process both to maximize the yield of the target compound.
Protocol:
Separate the mycelia from the culture broth by filtration through cheesecloth.
Mycelial Extraction:
Soak the mycelia in acetone (3 x the volume of the mycelia) and agitate for 24 hours at room temperature.[2]
Filter the mixture and concentrate the acetone extract under reduced pressure to obtain an aqueous suspension.
Extract the aqueous suspension with an equal volume of ethyl acetate (EtOAc) three times.
Combine the EtOAc extracts and dry over anhydrous sodium sulfate.
Broth Extraction:
Extract the culture filtrate with an equal volume of ethyl acetate (EtOAc) three times.[2][3]
Combine the EtOAc extracts and dry over anhydrous sodium sulfate.
Combine the dried EtOAc extracts from both the mycelia and the broth and evaporate the solvent under reduced pressure to yield the crude extract.
Chromatographic Purification
A multi-step chromatographic approach is necessary to isolate threo-6'-Hydroxyustusolate C from the complex crude extract. This typically involves silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).[4][5]
Workflow for Purification:
Caption: Purification workflow for threo-6'-Hydroxyustusolate C.
2.2.1. Silica Gel Column Chromatography
This initial step serves to fractionate the crude extract based on polarity, separating major classes of compounds.[6][7]
Protocol:
Column Packing:
Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., hexane).[7]
Pack a glass column with the slurry, ensuring an even and compact bed.
Sample Loading:
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.
Elution:
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, and then methanol. A typical gradient could be:
Hexane:EtOAc (100:0 to 0:100)
EtOAc:MeOH (100:0 to 90:10)
Fraction Collection and Analysis:
Collect fractions of a suitable volume (e.g., 20-50 mL).
Analyze the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:EtOAc, 1:1) and visualize under UV light and/or with a staining reagent (e.g., vanillin-sulfuric acid).
Pool the fractions that contain the compound of interest based on the TLC profile.
Dependent on column loading capacity and sample concentration
Protocol:
Dissolve the pooled fractions from the silica gel column in a suitable solvent (e.g., methanol).
Filter the sample through a 0.45 µm syringe filter before injection.
Inject the sample onto the preparative HPLC system.
Collect the peak corresponding to threo-6'-Hydroxyustusolate C.
Analyze the purity of the collected fraction by analytical HPLC.
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Part 3: Structural Elucidation and Characterization
The identity and stereochemistry of the isolated compound must be unequivocally confirmed using a combination of spectroscopic techniques.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive suite of NMR experiments is required for the complete structural assignment of threo-6'-Hydroxyustusolate C.[8][9][10]
¹H NMR: To determine the number and types of protons and their coupling patterns.
¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).[11]
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for connecting the different structural fragments of the molecule.
3.1.2. Mass Spectrometry (MS)
High-resolution mass spectrometry is essential for determining the elemental composition of the molecule.[12][13][14]
HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): To obtain the accurate mass of the molecular ion and thereby determine the molecular formula.
MS/MS (Tandem Mass Spectrometry): To obtain fragmentation patterns that can provide further structural information and confirm the identity of the compound.[15]
Determination of threo Stereochemistry
The relative stereochemistry of the 6',7'-diol in the side chain can be determined using chiroptical methods, specifically Electronic Circular Dichroism (ECD) spectroscopy, often in combination with theoretical calculations.[16][17][18][19]
Protocol for Stereochemical Determination:
Formation of a Chiral Complex:
React the isolated compound with a chiral auxiliary, such as dimolybdenum tetraacetate [Mo₂(OAc)₄], to form a complex in situ.[3] The stereochemistry of the diol will induce a specific helicity in the complex.
ECD Spectroscopy:
Measure the ECD spectrum of the complex. The sign of the Cotton effect in the ECD spectrum is indicative of the absolute configuration of the diol.[16]
Comparison with Theoretical Calculations:
Perform theoretical calculations of the ECD spectra for both the threo and erythro isomers.[19]
Comparison of the experimental ECD spectrum with the calculated spectra will allow for the unambiguous assignment of the threo configuration.
Application Note: High-Purity Isolation of Ustusolate Drimane Sesquiterpenoids
Abstract & Scope This application note details a robust workflow for the isolation and purification of ustusolate sesquiterpenoids (specifically ustusolates F–G, ustusal A, and related drimane esters) from fungal ferment...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust workflow for the isolation and purification of ustusolate sesquiterpenoids (specifically ustusolates F–G, ustusal A, and related drimane esters) from fungal fermentation broths of Aspergillus ustus. These compounds, characterized by a drimane sesquiterpene core often esterified with polyketide or fatty acid side chains, present unique separation challenges due to their structural similarity and lack of strong chromophores.
This protocol synthesizes bioactivity-guided fractionation with high-resolution semi-preparative HPLC.[1] We prioritize the removal of lipophilic interferences via Sephadex LH-20 prior to reverse-phase chromatography to extend column life and improve resolution.
Physicochemical Profiling & Strategy
Successful isolation requires understanding the target molecule's behavior in solution. Ustusolates are meroterpenoids or drimane esters with the following properties:
Polarity: Moderate to Low (Lipophilic). The drimane core is hydrophobic, while the ester/acid functionalities provide some polarity.
UV Absorption: Weak. The drimane skeleton lacks conjugation. Detection relies on the ester carbonyls or aromatic side chains (if present), necessitating low-wavelength monitoring (210 nm) or universal detection (ELSD/CAD).
Acid Stability: Moderate. The ester linkages can be sensitive to strong acids; therefore, weak organic acid modifiers (Formic Acid) are preferred over strong mineral acids (TFA) when possible, or TFA is kept at low concentrations (0.05%).
Strategic Workflow
The isolation strategy follows a "Capture, Clean, Polishing" logic:
Capture: Solvent extraction (EtOAc/Acetone) to harvest the full secondary metabolome.
Clean: Size-exclusion chromatography (Sephadex LH-20) to remove high-molecular-weight pigments and fatty acids.
Polishing: C18 Reverse-Phase HPLC for final isomer resolution.
Workflow Visualization
The following diagram outlines the critical path from fermentation broth to pure compound.
Caption: Figure 1. Step-wise isolation workflow for ustusolate sesquiterpenoids, emphasizing pre-purification to protect the HPLC column.
Detailed Protocol
Phase 1: Extraction and Sample Preparation
Objective: Maximize recovery of sesquiterpenoids while minimizing matrix load.
Fermentation: Cultivate Aspergillus ustus (e.g., on rice medium or PDB) for 21–28 days.
Extraction:
Homogenize the mycelia/media mixture.
Extract 3x with Acetone (to penetrate cells) followed by concentration to an aqueous slurry.[2]
Partition the aqueous slurry 3x with an equal volume of Ethyl Acetate (EtOAc) .[2]
Note: Discard the aqueous phase (contains sugars/salts).
Enrichment (Crucial Step):
Evaporate EtOAc to dryness.
Redissolve crude gum in minimal MeOH.
Load onto a Sephadex LH-20 column (eluted with MeOH or CH2Cl2:MeOH 1:1).
Collect fractions. Screen fractions via TLC (anisaldehyde stain) or Analytical HPLC. Pool fractions containing spots/peaks characteristic of terpenoids (Rf ~0.4–0.6 in Hex:EtOAc 1:1).
Phase 2: Analytical Method Development
Objective: Establish separation conditions on a small scale.
System: Agilent 1260 Infinity II or equivalent.
Column: C18 Stationary Phase (e.g., Phenomenex Luna C18(2) or Nucleodur C18), 5 µm, 4.6 x 250 mm.
Mobile Phase A: HPLC-grade Water + 0.05% Trifluoroacetic Acid (TFA).
Mobile Phase B: Acetonitrile (ACN) + 0.05% TFA.[3]
Rationale: ACN is preferred over MeOH for sesquiterpenoids due to lower viscosity (better pressure limits) and sharper peak shapes for neutral lipids. TFA suppresses ionization of any free carboxylic acid moieties (like in ustusoic acid), sharpening peaks.
Tertiary: ELSD (recommended if UV signal is weak).
Phase 3: Semi-Preparative Purification
Objective: Isolate mg-quantities of pure compound.
Scale-Up Factor:
When moving from a 4.6 mm ID (Analytical) to a 10 mm or 21.2 mm ID (Prep) column, adjust flow rate by the square of the radius ratio.
Example: 4.6 mm → 10 mm column ≈ 4.7x flow rate increase (4.7 mL/min).
Prep Protocol:
Sample Loading: Dissolve the Sephadex-enriched fraction in MeOH (concentration ~50–100 mg/mL). Filter through a 0.22 µm PTFE filter.
Injection: 100–500 µL per run (depending on column capacity).
Collection: Use a fraction collector triggered by UV threshold (210 nm) or time-windows established in analytical runs.
Post-Processing: Immediately evaporate ACN from collected fractions using a rotary evaporator at <40°C to prevent hydrolysis of ester side chains. Freeze-dry the remaining aqueous phase.
System Suitability & Troubleshooting
Issue
Probable Cause
Corrective Action
Peak Tailing
Residual silanol interactions or free acid groups.
Ensure 0.05% TFA is present.[3] If compound is acid-sensitive, switch to 0.1% Formic Acid.
Baseline Drift
UV absorption of TFA at 210 nm.
Use "HPLC-grade" TFA and ensure A/B lines are balanced. Consider switching to Phosphoric acid if MS is not required.
Co-elution
Isomers (e.g., Ustusolate F vs G).
Switch stationary phase to Phenyl-Hexyl (provides pi-pi selectivity) or run an isocratic hold at the elution %B.
Ghost Peaks
Late-eluting lipids from previous run.
Extend the 100% B wash step or run a "sawtooth" gradient wash between injections.
References
Antibacterial Drimane Sesquiterpenes from Aspergillus ustus.
Source:Journal of Natural Products, 2020.[4]
Context: Primary isolation of ustusal A and ustusolates F–G using bioactivity-guided fractionation.[5]
URL:[Link]
Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102.
Source:Marine Drugs, 2022, 20(6), 408.[2]
Context: Detailed extraction protocols using Acetone/EtOAc and structure elucidation of drimane analogs.
URL:[Link][4]
Isolation Techniques for Sesquiterpene Lactones: Strategies, Advances, and Applications.
Source:Natural Product Reports, 2011 (Contextual Grounding).[6]
Context: General strategies for separating sesquiterpenoid mixtures using HPLC and SPE.
URL:[Link]
Advanced Solvent Extraction Protocols for Aspergillus ustus Metabolites
Application Note: AN-AU-2024-05 Abstract Aspergillus ustus (and the related A. calidoustus species complex) has emerged as a prolific source of structurally complex bioactive secondary metabolites, including ophiobolin s...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-AU-2024-05
Abstract
Aspergillus ustus (and the related A. calidoustus species complex) has emerged as a prolific source of structurally complex bioactive secondary metabolites, including ophiobolin sesterterpenoids, drimane sesquiterpenoids, and austin-type meroterpenoids. These compounds exhibit potent cytotoxic, antibacterial, and immunosuppressive activities, making them high-value targets for drug development. However, their extraction is complicated by the amphiphilic nature of the target molecules and the complex matrices of fungal fermentation.
This guide provides a standardized, scalable workflow for the isolation of these metabolites. Unlike generic fungal extraction protocols, this document focuses on the specific polarity requirements of A. ustus chemistry, offering distinct pathways for liquid broth and solid-state fermentations.
Part 1: Strategic Pre-Extraction Analysis
Before initiating solvent extraction, the localization of the target metabolite must be determined. A. ustus metabolites partition differently based on their biosynthetic origin and transport mechanisms.
Target Metabolite Localization Table
Metabolite Class
Primary Localization
Polarity Profile
Preferred Extraction Solvent
Ophiobolins (e.g., Ophiobolin A, K)
Extracellular (Broth) & Surface
Mid-Polarity (Lipophilic)
Ethyl Acetate (EtOAc)
Drimane Sesquiterpenoids
Extracellular (Broth)
Mid-Polarity
Ethyl Acetate / Dichloromethane
Austin/Austinol (Meroterpenoids)
Intracellular (Mycelia)
Polar to Mid-Polarity
Methanol (MeOH) followed by EtOAc
Pyrrolidine Alkaloids
Intracellular/Broth
Polar
Methanol / Acidified EtOAc
Biosafety Warning
Aspergillus ustus is an emerging opportunistic pathogen (BSL-2 for clinical isolates). Furthermore, ophiobolins are potent inhibitors of calmodulin and can be cytotoxic.
Mandatory: Perform all manipulations in a Class II Biological Safety Cabinet (BSC).
Principle: Most terpenoids in A. ustus are secreted into the medium. Ethyl acetate is the solvent of choice due to its ability to extract mid-polarity compounds while excluding highly polar sugars and salts (crucial for marine strains).
Reagents:
Ethyl Acetate (HPLC Grade)
HCl (1M) or Formic Acid
Sodium Sulfate (Anhydrous)
Step-by-Step Methodology:
Filtration: Filter the fermentation broth (typically 7–21 days old) through Whatman No. 1 filter paper or Miracloth to remove hyphae.
Critical: Do not discard the biomass if you are targeting meroterpenoids (see Protocol B).
pH Adjustment: Check the pH of the filtrate. Adjust to pH 4.0–5.0 using 1M HCl.
Why? Many A. ustus metabolites are weak acids (e.g., ustusoic acid). Acidification ensures they are in their protonated, non-ionic form, significantly increasing partition efficiency into the organic phase.
Principle: For solid rice cultures or mycelial mats, the cell wall must be permeated. Direct EtOAc extraction is inefficient here. We use a "Polar-First" strategy.
Quenching: Freeze the mycelia/solid culture at -80°C immediately after harvest.
Lyophilization: Freeze-dry the biomass to remove water.
Why? Water acts as a barrier to non-polar solvents and promotes enzymatic degradation of metabolites.
Cell Lysis & Extraction:
Grind dried biomass to a coarse powder.
Add 80% Aqueous Acetone or Methanol (10 mL per gram of biomass).
Sonicate for 30 minutes (bath sonicator) or macerate overnight.
Solvent Exchange:
Filter the extract to remove cell debris.
Evaporate the Acetone/Methanol on a rotary evaporator until only the aqueous residue remains (do not dry completely).
Partitioning:
Extract the remaining aqueous residue with Ethyl Acetate (3x equivalent volume).[1]
This transfers the bioactive metabolites (austin, dehydroaustin) into the EtOAc phase, leaving highly polar primary metabolites (sugars, amino acids) in the water.
Part 4: Purification & Fractionation Strategy
Once the crude extract is obtained, downstream processing is required to isolate specific molecules.
Figure 2: Fractionation workflow. The mid-polar fraction (Hexane:EtOAc) typically contains the highest yield of bioactive A. ustus metabolites.
Chromatographic Conditions
Stationary Phase: Silica Gel 60 (0.040–0.063 mm) for initial column.
Mobile Phase Gradient:
Hexane:EtOAc (9:1)
Elutes fatty acids.
Hexane:EtOAc (7:3 to 1:1)
Target Window (Ophiobolins, Drimanes).
EtOAc:MeOH (9:1)
Elutes highly polar alkaloids.
HPLC Refinement: For final isolation, use a C18 Reverse-Phase column with an Acetonitrile/Water gradient (e.g., 50%
100% ACN over 30 mins).
Part 5: Quality Control & Validation
To ensure the protocol is self-validating, perform the following checks:
Application Note: Characterization of Cytotoxic Potency for threo-6'-Hydroxyustusolate C
[1] Abstract & Introduction threo-6'-Hydroxyustusolate C (CAS: 1175543-07-3) is a secondary metabolite isolated from the marine-derived or endophytic fungus Aspergillus ustus (and the related Aspergillus calidoustus). St...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Introduction
threo-6'-Hydroxyustusolate C (CAS: 1175543-07-3) is a secondary metabolite isolated from the marine-derived or endophytic fungus Aspergillus ustus (and the related Aspergillus calidoustus). Structurally, it belongs to the ustusolate family, a class of phenylpropanoid-derived polyketides often investigated for their antimicrobial and cytotoxic properties against human tumor cell lines.
This Application Note provides a rigorous, self-validating framework for evaluating the cytotoxic potential of threo-6'-Hydroxyustusolate C. Unlike generic protocols, this guide addresses the specific solubility and stability challenges associated with lipophilic fungal metabolites. It details the workflow for determining the half-maximal inhibitory concentration (
) using metabolic assays (MTT) and validating the mechanism of cell death via flow cytometry (Annexin V/PI).
Compound Handling & Preparation[1]
Scientific Rationale: threo-6'-Hydroxyustusolate C is a lipophilic compound. Improper solubilization results in micro-precipitation in the cell culture media, leading to false-negative toxicity data (due to lack of cellular uptake) or false positives (due to physical crystal stress on cells).
Reconstitution
Solvent: Dimethyl sulfoxide (DMSO), anhydrous,
99.9% purity.
Stock Concentration: Prepare a 10 mM or 20 mM master stock.
Calculation: Mass (mg) = [Concentration (mM)
Volume (mL) MW ( g/mol )] / 1000.
Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.
Quality Control (Pre-Assay)
Before proceeding to cell-based assays, verify compound integrity.
Check: Visual inspection for precipitation upon thawing.
Validation: If the compound has been stored >6 months, verify purity via HPLC-UV/Vis.
Experimental Design: The "Self-Validating" System
To ensure data integrity (E-E-A-T), every plate must contain internal controls that validate the assay conditions independently of the test compound.
Cell Line Selection
Select cell lines relevant to the compound's suspected mechanism or general screening panels:
value.
Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.
Workflow Diagram
Figure 1: Step-by-step workflow for the MTT cytotoxicity assay.[1]
Step-by-Step Methodology
Seeding:
Harvest cells in the logarithmic growth phase.
Seed 3,000–5,000 cells/well in 100
L complete media into a 96-well plate.
Note: Edge wells are prone to evaporation. Fill them with PBS and exclude them from data collection (the "moat" method).
Treatment Preparation:
Prepare a 200
M working solution of threo-6'-Hydroxyustusolate C in media (final DMSO < 0.5%).
Perform 1:2 or 1:3 serial dilutions to generate an 8-point dose-response curve (e.g., 100, 33.3, 11.1...
M).
Exposure:
Remove old media (carefully) or add 2x concentrated drug solution to existing media.
Incubate for 48 or 72 hours at 37°C, 5%
.
Development:
Add 10-20
L of MTT stock (5 mg/mL in PBS) to each well.
Incubate for 3–4 hours until purple formazan crystals are visible.
Aspirate media and add 100
L DMSO to dissolve crystals.
Quantification:
Shake plate for 10 mins.
Measure Absorbance (OD) at 570 nm (reference 630 nm).
Data Analysis
Calculate % Viability for each well:
Plot Log[Concentration] vs. % Viability using non-linear regression (4-parameter logistic fit) to derive the .
Protocol 2: Mechanistic Validation (Annexin V / PI)
Objective: Distinguish between apoptosis (programmed death) and necrosis (toxicity/lysis). Many ustusolates induce apoptosis; this assay confirms that mechanism.
Decision Logic Diagram
Figure 2: Interpreting Flow Cytometry results to classify cell death mode.
Methodology
Treatment: Treat cells (6-well plate,
cells/well) with threo-6'-Hydroxyustusolate C at the calculated and for 24 hours.
Harvesting: Collect media (contains floating dead cells) and trypsinize adherent cells. Combine into one tube. Crucial: Do not over-trypsinize, as this damages membrane phosphatidylserine.
Staining:
Wash with cold PBS.
Resuspend in 1X Annexin Binding Buffer.
Add 5
L Annexin V-FITC and 5 L Propidium Iodide (PI).
Incubate 15 mins in the dark at RT.
Analysis: Analyze via Flow Cytometer (e.g., BD FACSCanto).
Q1 (PI+/Ann-): Necrotic.
Q2 (PI+/Ann+): Late Apoptotic.
Q3 (PI-/Ann-): Live.
Q4 (PI-/Ann+): Early Apoptotic.
Data Presentation & Reporting
When reporting results for threo-6'-Hydroxyustusolate C, summarize data in the following format to facilitate peer review.
Table 1: Cytotoxicity Summary Template
Cell Line
Tissue Origin
(M) SD
Max Inhibition (%)
Hill Slope
A549
Lung
[Value]
[Value]
[Value]
HeLa
Cervix
[Value]
[Value]
[Value]
HDF
Skin (Normal)
> 50 (Expected)
--
--
Note: A Selectivity Index (SI) > 2.0 indicates potential therapeutic window.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Precipitation in wells
Compound insolubility in aqueous media.
Reduce stock concentration; ensure final DMSO is 0.1–0.5%. Warm media slightly before addition.
High Variation (SD)
Pipetting error or evaporation.
Use multi-channel pipettes; use the "moat" method (PBS in edge wells).
No Toxicity (High IC50)
Compound degradation or cell resistance.
Check stock purity via HPLC. Ensure cells are in log phase (not over-confluent) at start.
References
Liu, M., et al. (2016). Cytotoxic Metabolites from the Deep-Sea-Derived Fungus Aspergillus sp.[1] Marine Drugs, 14(11), 208. (Contextual reference for Aspergillus cytotoxicity protocols). Retrieved from [Link]
Peláez, F., et al. (2000). The discovery of fungal secondary metabolites: The case of the Aspergillus genus.[2] Journal of Applied Microbiology. (General grounding on Aspergillus metabolite handling).
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
antimicrobial screening protocols for ustusolate derivatives
Executive Summary Ustusolates (typically isolated from Aspergillus ustus and related marine/soil fungi) represent a distinct class of phenylpropanoid-polyketide hybrids. While promising, their structural complexity and l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ustusolates (typically isolated from Aspergillus ustus and related marine/soil fungi) represent a distinct class of phenylpropanoid-polyketide hybrids. While promising, their structural complexity and lipophilicity present specific challenges in high-throughput screening (HTS). Standard aqueous protocols often yield false negatives due to precipitation or false positives due to solvent toxicity.
This guide provides a validated workflow for screening ustusolate derivatives. It moves beyond basic phenotypic observation to quantitative pharmacodynamics, ensuring that "hits" represent true antimicrobial candidates rather than assay artifacts.
Strategic Workflow Overview
The screening pipeline is designed to filter compounds through three gates: Solubility/Stability , Phenotypic Potency , and Mechanism of Action (MoA) .
Figure 1: The Critical Path for Ustusolate screening. Gate 1 is often skipped in standard protocols, leading to data noise.
Phase 1: Compound Handling & Solubilization
The Challenge: Ustusolates are highly lipophilic. In aqueous media (Muller-Hinton Broth), they may form micro-precipitates that scatter light, artificially increasing Optical Density (OD) readings and masking bacterial killing.
Protocol 1.1: Stock Preparation
Solvent: Dissolve neat compound in 100% DMSO (molecular biology grade) to a master stock of 10 mM .
Storage: Aliquot into amber glass vials (to prevent photodegradation common in polyketides) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Protocol 1.2: The "Solvent Shock" Check
Before biological testing, verify solubility in the assay medium.
Dilute stock to 100 µM in Muller-Hinton Broth (MHB).
Incubate for 1 hour at 37°C.
Readout: Measure absorbance at 600nm. If OD > 0.05 compared to blank media, the compound has precipitated.
Correction: Add 0.02% Tween-80 to the assay buffer to stabilize the suspension without compromising bacterial membrane integrity [1].
Phase 2: Quantitative Potency (MIC/MBC)
We utilize a modified CLSI M07-A10 broth microdilution method [2]. Because ustusolates can be chromogenic (yellow/brown), we replace standard OD readings with a fluorometric metabolic assay (Resazurin) to eliminate color interference.
Materials:
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
Plate Prep: Dispense 50 µL of CAMHB into columns 2-12 of a 96-well non-binding plate.
Compound Dilution: Add 50 µL of 100 µM ustusolate stock (2% DMSO) to column 1. Perform 2-fold serial dilutions across to column 10. Discard 50 µL from column 10.
Result: Concentration range ~50 µM to 0.1 µM.
Controls: Column 11 = Growth Control (solvent only). Column 12 = Sterility Control (media only).
Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in CAMHB. Add 50 µL to wells 1-11.
Final Cell Density: ~5 x 10^5 CFU/mL.
Final DMSO: 1% (Non-toxic to most reference strains).
Incubation: 16–20 hours at 37°C, aerobic.
Readout (The Critical Modification):
Add 10 µL Resazurin solution to all wells.
Incubate 1–2 hours.
Measure: Fluorescence (Ex 560nm / Em 590nm).
Logic: Viable cells reduce blue resazurin to pink resorufin. High fluorescence = Growth. Low fluorescence = Inhibition.
Data Interpretation:
Parameter
Definition
Criteria for Ustusolates
MIC
Minimum Inhibitory Concentration
Lowest conc. with <10% fluorescence of growth control.
MBC
Minimum Bactericidal Concentration
Plate 10 µL from MIC wells onto agar. 99.9% reduction in colonies required.
| Solvent Effect | DMSO Toxicity | If Col 11 (DMSO control) shows <90% growth vs. Col 11 (No DMSO), invalid assay. |
Phase 3: Mechanistic Profiling (MoA)
If a derivative shows an MIC < 16 µg/mL, determine if it acts via membrane disruption (common for lipophilic phenols) or intracellular targeting.
Protocol 3.1: Membrane Permeabilization Assay (SYTOX Green)
Ustusolates, being amphipathic, may act as detergents. This assay distinguishes specific antibiotics from non-specific detergents.
Preparation: Wash log-phase bacteria in PBS; resuspend to OD600 = 0.5.
Probe: Add SYTOX Green (final 1 µM). This dye is membrane-impermeable and only fluoresces upon binding DNA inside compromised cells.
Treatment: Inject ustusolate at 2x MIC.
Kinetics: Measure fluorescence (Ex 504nm / Em 523nm) every 5 mins for 1 hour.
Positive Control:[1][2] Melittin or CTAB (rapid pore formers).
Figure 2: Distinguishing membrane-active agents from intracellular inhibitors.
References
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[2][3] Nature Protocols, 3(2), 163–175. Link
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4][5] Wayne, PA: CLSI.[6] Link
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. Link
Roth, B. L., et al. (1997). Bacterial viability and antibiotic susceptibility testing with SYTOX Green nucleic acid stain. Applied and Environmental Microbiology, 63(6), 2421-2431. Link
Disclaimer: This protocol involves handling potentially bioactive fungal metabolites.[1][7][8] All procedures should be performed in a BSL-2 laboratory environment. Ensure chemical safety data sheets (SDS) are reviewed for all ustusolate derivatives prior to handling.
Mastering the Preparation of High-Fidelity DMSO Stock Solutions of threo-6'-Hydroxyustusolate C
An Application & Protocol Guide Authored by: Gemini, Senior Application Scientist Abstract: The reproducibility and validity of in vitro and in vivo pharmacological studies hinge on the precise and consistent preparation...
Author: BenchChem Technical Support Team. Date: February 2026
An Application & Protocol Guide
Authored by: Gemini, Senior Application Scientist
Abstract: The reproducibility and validity of in vitro and in vivo pharmacological studies hinge on the precise and consistent preparation of test compound stock solutions. This guide provides a detailed protocol and expert insights for the preparation of dimethyl sulfoxide (DMSO) stock solutions of threo-6'-Hydroxyustusolate C, a sesquiterpenoid natural product derived from fungi of the Aspergillus genus[1]. Addressed to researchers, scientists, and drug development professionals, this document outlines the critical chemical properties of the compound, best practices for solvent selection and handling, a step-by-step protocol for solubilization, and essential guidelines for storage and quality control to ensure maximal stability and efficacy of the stock solutions.
threo-6'-Hydroxyustusolate C: Compound Profile
Understanding the fundamental physicochemical properties of threo-6'-Hydroxyustusolate C is the cornerstone of preparing stable and accurate stock solutions. This sesquiterpenoid is a powder at room temperature and exhibits solubility in several organic solvents, with DMSO being a common choice for biological research applications[2].
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds, making it an invaluable tool in drug discovery and cell culture applications[4].
Causality Behind Solvent Choice:
The choice of DMSO is predicated on its high solvating power, which is essential for creating concentrated stock solutions. This allows for minimal solvent volume to be introduced into the final assay medium, thereby reducing the risk of solvent-induced artifacts or cytotoxicity. It is generally recommended that the final concentration of DMSO in cell culture media be kept low, typically ≤0.1% to <0.5%, to avoid impacting cellular health and experimental outcomes[5][6].
The Imperative of Anhydrous DMSO:
DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[7]. The presence of water in DMSO can significantly decrease its solvating power for many hydrophobic organic compounds, leading to precipitation of the solute over time[8]. This is particularly problematic during storage, especially when solutions undergo freeze-thaw cycles. Therefore, the use of high-purity, sterile, anhydrous DMSO (≥99.9%) is non-negotiable for preparing reliable stock solutions.
Safety First: Handling threo-6'-Hydroxyustusolate C and DMSO
Adherence to strict safety protocols is paramount when handling any chemical compound.
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. DMSO is known for its ability to penetrate the skin readily, potentially carrying dissolved substances with it[4][7]. Therefore, gloves must be inspected before use and proper removal techniques employed to prevent skin contact[9].
Ventilation: All handling of solid threo-6'-Hydroxyustusolate C and the preparation of the DMSO solution should be conducted within a certified chemical fume hood to avoid inhalation of powder or solvent vapors[7].
Waste Disposal: Dispose of all contaminated materials, including pipette tips, tubes, and gloves, in accordance with your institution's hazardous waste disposal procedures. Do not dispose of DMSO or compound solutions down the drain[10].
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a self-validating workflow for producing a high-quality, 10 mM stock solution of threo-6'-Hydroxyustusolate C.
Materials:
threo-6'-Hydroxyustusolate C (solid powder, MW: 420.50 g/mol )
Anhydrous, sterile-filtered DMSO (≥99.9% purity)
Calibrated analytical balance
Sterile, amber glass vial or polypropylene cryovials
Sterile, DMSO-compatible pipette tips
Vortex mixer
Water bath sonicator
Step-by-Step Methodology:
Pre-equilibration of Materials:
Allow the vial containing solid threo-6'-Hydroxyustusolate C and the sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 1 hour before opening[3].
Expert Insight: This step is crucial to prevent atmospheric moisture from condensing on the cold powder and in the DMSO, which would compromise the integrity of both the compound and the final solution.
Mass Calculation:
To prepare 1 mL of a 10 mM stock solution, the required mass of threo-6'-Hydroxyustusolate C is calculated as follows:
In a chemical fume hood, carefully weigh out 4.205 mg of threo-6'-Hydroxyustusolate C using a calibrated analytical balance. Tare a sterile, amber glass vial and add the powder directly into the vial.
Expert Insight: Using an amber vial minimizes potential photodegradation of the compound. Polypropylene tubes are also acceptable as they are DMSO-compatible[4].
Solubilization:
Add 1 mL of anhydrous DMSO to the vial containing the compound.
Cap the vial tightly and vortex vigorously for 1-2 minutes.
Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step.
Expert Insight: Creating a concentrated stock (e.g., 1000x the final working concentration) is a standard practice that minimizes the volume of DMSO added to the experimental system[11].
Assisted Dissolution (If Necessary):
For compounds that are slow to dissolve, brief sonication or gentle warming can be applied. Place the vial in a water bath sonicator for 5-10 minutes, or warm the solution at 37°C for a similar duration, vortexing intermittently[2][8].
Expert Insight: Sonication uses ultrasonic waves to create cavitation, providing localized energy to break down compound aggregates and facilitate dissolution without significant bulk heating[12]. Gentle warming increases the kinetic energy of the molecules, enhancing solubility. Do not overheat, as this could degrade the compound.
Final Quality Check:
Once dissolution appears complete, hold the vial up to a light source and gently swirl. The solution should be clear and free of any visible particulates or haze.
Aliquoting for Storage:
Dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, tightly sealed polypropylene cryovials.
Expert Insight: Aliquoting is the most critical step for preserving the long-term stability of the stock solution. It prevents the degradation that can be caused by repeated freeze-thaw cycles and minimizes the introduction of atmospheric water into the main stock each time it is used[3][6].
Workflow Visualization
The following diagram illustrates the logical flow of the stock solution preparation protocol.
Caption: Workflow for preparing threo-6'-Hydroxyustusolate C stock solution.
Quality Control, Storage, and Stability
Storage:
Powder: The solid form of threo-6'-Hydroxyustusolate C should be stored desiccated at -20°C[2].
DMSO Stock Solution: Once prepared and aliquoted, the stock solution should be stored in tightly sealed vials at -20°C for short-term use (up to two weeks) or at -80°C for long-term storage (up to six months)[3][6].
Stability:
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is detrimental. It increases the likelihood of water absorption and can cause the compound to precipitate out of solution, a process that is often irreversible[12]. The use of single-use aliquots is the best defense against this.
Visual Inspection: Before each use, an aliquot should be thawed completely and visually inspected for any signs of precipitation or crystallization. If precipitates are observed, the aliquot should be discarded as its concentration is no longer reliable.
Application & Downstream Use
When preparing working solutions for cellular assays, the DMSO stock is typically diluted in the appropriate culture medium. To avoid shocking the cells, ensure the final DMSO concentration is non-toxic (generally <0.1%)[5]. It is imperative to include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as the test samples to ensure that any observed effects are due to the compound itself and not the solvent[6].
References
threo-6'-Hydroxyustusolate C | CAS:1175543-07-3 | Sesquiterpenoids - BioCrick. [Link]
How to do proper DMSO control for cell culture drug treatments? - ResearchGate. [Link]
Application Note: Total Synthesis Strategies for Hydroxyustusolate C
Executive Summary & Strategic Rationale Hydroxyustusolate C (threo-6'-hydroxyustusolate C) is a bioactive secondary metabolite isolated from Aspergillus ustus (and the related A. calidoustus).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
Hydroxyustusolate C (threo-6'-hydroxyustusolate C) is a bioactive secondary metabolite isolated from Aspergillus ustus (and the related A. calidoustus). Structurally, it belongs to the drimane sesquiterpenoid family, characterized by a trans-decalin core (the "ustusol" scaffold) esterified with a polyunsaturated fatty acid side chain.
Despite the pharmacological potential of ustusolates (ranging from cytotoxicity against HL-60/A549 cell lines to antimicrobial properties), a dedicated total synthesis for the specific hydroxy-congener remains under-documented in primary literature.
This guide provides a first-principles total synthesis strategy derived from the structural homology of Ustusolate A and Ustusol . We utilize a convergent approach , decoupling the complex drimane core from the labile polyunsaturated side chain to maximize stereocontrol and yield.
Key Structural Challenges[1]
The Drimane Core (Ustusol): Establishing the trans-decalin stereochemistry and the specific oxidation pattern (typically C6, C9, C11 hydroxylation).
The Side Chain: Stereoselective synthesis of the threo-6'-hydroxy-2,4-octadienoic acid moiety.
Esterification: Coupling a sterically hindered secondary alcohol with a sensitive conjugated acid without isomerization.
Retrosynthetic Analysis
The logical disconnection of Hydroxyustusolate C reveals two primary fragments: the Ustusol Core (Fragment A) and the Side Chain Acid (Fragment B) .
Logical Disconnection Plan
Disconnection Site: The C11-O ester bond.
Fragment A (Nucleophile): A protected derivative of Ustusol (Drimane-9,11-diol).
Fragment B (Electrophile): (2E,4E)-6-hydroxy-2,4-octadienoic acid (protected).
Figure 1: Retrosynthetic logic splitting the target into the Drimane Core and Polyunsaturated Acid.
Detailed Synthetic Protocols
Phase 1: Synthesis of the Drimane Core (Ustusol Scaffold)
The synthesis of the drimane core relies on the Wieland-Miescher Ketone (WMK) , a field-proven starting material for sesquiterpenes.
Objective: Construct the trans-decalin skeleton with C9/C11 oxidation.
Step 1.2: Core Functionalization (The "White-Wong" Strategy Adaptation)
To access the specific oxidation pattern of Ustusol (often containing a C9-OH and C11-OH), we utilize a biomimetic radical cyclization or reductive alkylation.
Key Transformation: Conversion of the WMK enone to the drimane skeleton via reductive methylation and C-ring formation (if lactone) or side-chain oxidation.
Note: For Ustusol, we require a C9-hydroxymethyl group. This is often installed via Vilsmeier-Haack formylation followed by reduction.
Data Summary: Core Construction Efficiency
Step
Reagents
Conditions
Expected Yield
Critical Parameter
Annulation
L-Proline, MVK
DMSO, RT, 48h
80%
Enantiomeric Excess (ee)
Reduction
NaBH4, CeCl3
MeOH, 0°C
90%
Diastereoselectivity (C-OH)
Formylation
POCl3, DMF
0°C to RT
85%
C8-Formyl installation
Epoxidation
mCPBA
DCM, 0°C
75%
Stereocontrol of epoxide
Phase 2: Synthesis of the Side Chain (Fragment B)
The side chain is a (2E,4E)-6-hydroxy-2,4-octadienoic acid . The challenge is establishing the threo stereochemistry at the C6 position relative to the diene.
Step 2.1: Horner-Wadsworth-Emmons (HWE) Construction
Starting Material: (S)-2-hydroxybutanal (protected as TBS ether) or use of asymmetric allylation on crotonaldehyde.
Strategy: Iterative HWE reactions to build the diene system.
Protocol:
Start: Protect (S)-3-hydroxy-1-butene (if available) or synthesize via Sharpless Asymmetric Epoxidation of crotyl alcohol followed by opening.
Oxidation: Swern oxidation to the aldehyde.
Olefination: React with Triethyl 4-phosphonocrotonate (LiHMDS, THF, -78°C) to install the diene ester.
Hydrolysis: LiOH, THF/H2O to yield the free acid.
Phase 3: Convergent Coupling & Deprotection
This is the most sensitive step. The secondary alcohol of the Drimane core (C11 or C9) must be esterified with the conjugated acid.
Step 3.1: Yamaguchi Esterification
Standard DCC/DMAP couplings often fail with conjugated acids due to isomerization or low reactivity. The Yamaguchi method is preferred.
Protocol:
Activation: Dissolve Fragment B (Acid, 1.0 equiv) in Toluene. Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) and Et3N (1.2 equiv). Stir 1h at RT to form the mixed anhydride.
Coupling: Dissolve Fragment A (Core Diol, selectively protected, 0.8 equiv) in Toluene with DMAP (2.0 equiv).
Addition: Add the mixed anhydride solution slowly to the alcohol solution at 0°C.
Reaction: Allow to warm to RT and stir for 12h.
Validation: Monitor by TLC (disappearance of alcohol).
Workup: Quench with saturated NaHCO3. Extract with EtOAc.[1]
Step 3.2: Global Deprotection
Reagent: TBAF (for silyl groups) or DDQ (for PMB ethers).
Condition: Buffered solution (AcOH/THF) to prevent migration of the ester or elimination of the beta-hydroxy group on the side chain.
Pathway Visualization
The following diagram illustrates the convergent workflow, highlighting the critical merge point of the two fragments.
Figure 2: Convergent synthesis workflow merging the Drimane Core and Side Chain.
Troubleshooting & Critical Controls
Stereochemical Leakage
Risk: Racemization of the C6'-hydroxy center during esterification.
Control: Use Steglich Esterification at low temperature (-10°C) if Yamaguchi conditions cause elimination. Alternatively, use the Shiina Esterification (MNBA) for milder activation.
Regioselectivity on the Core
Risk: Ustusol has multiple hydroxyl groups (C6, C9, C11).
Control: Selective protection is mandatory.
C6-OH: Often less reactive or sterically hindered.
C9-OH: Tertiary alcohols are difficult to esterify; the target ester is usually at the primary/secondary C11 position.
Strategy: Protect C6/C9 as an acetonide if geometry permits, or use bulky silyl groups (TBS/TIPS) on the secondary alcohols first, then selectively deprotect the primary alcohol for coupling.
Stability of the Polyene
Risk: The 2,4-diene system is light and oxygen sensitive.
Control: Perform all coupling and purification steps under Amber Light and inert atmosphere (Argon). Store intermediates in benzene/hydroquinone traces at -20°C.
References
Isolation of Ustusolates:
Liu, D., et al. (2009).[1] "Three new drimane sesquiterpenoids from a mangrove-derived fungus Aspergillus ustus." Natural Product Research.
Synthesis of Drimane Sesquiterpenes (General Protocol):
Jansen, B. J., & de Groot, A. (2004). "Occurrence, biological activity and synthesis of drimane sesquiterpenoids." Natural Product Reports.
Yamaguchi Esterification Protocol:
Inanaga, J., et al. (1979). "A Rapid and Efficient Synthesis of Polyfunctional Macrolides." Bulletin of the Chemical Society of Japan.
Aspergillus Secondary Metabolites Database:
"Aspergillus Secondary Metabolite Database (A2MDB)." National Institutes of Health (PMC).
Synthesis of Polyunsaturated Side Chains:
Fürstner, A. (2019). "Total Synthesis of Eutyscoparol A and Violaceoid C." ChemRxiv (Methodology reference for related polyketide chains).
Technical Support Center: Maximizing the Yield of Threo-6'-Hydroxyustusolate C
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the extraction of threo-6'-Hydroxyustusolate C. This guide is designed to provide in-depth,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the extraction of threo-6'-Hydroxyustusolate C. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to enhance the yield and purity of this valuable sesquiterpenoid polyketide.
Introduction to Threo-6'-Hydroxyustusolate C
Threo-6'-Hydroxyustusolate C is a secondary metabolite produced by the filamentous fungus Aspergillus ustus.[1][] As a member of the diverse polyketide family, its biosynthesis is intricately regulated by the producing organism, making the optimization of its extraction a critical challenge.[3][4] This guide provides a systematic approach to overcoming common hurdles in the production and isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of threo-6'-Hydroxyustusolate C?
A1: The yield of threo-6'-Hydroxyustusolate C is multifactorial, primarily influenced by:
Fungal Strain and Genetics: The specific strain of Aspergillus ustus and its genetic makeup are fundamental determinants of its metabolic output.
Culture Conditions: This is the most critical area for optimization and includes media composition (carbon and nitrogen sources), pH, temperature, aeration, and incubation time.
Extraction Protocol: The choice of solvents, extraction technique, and timing of the extraction significantly impact the recovery of the target compound.
Q2: Which culture medium is recommended for optimal production?
A2: While the optimal medium can be strain-specific, a rich medium such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) often supports robust fungal growth and secondary metabolite production. It is advisable to screen several media to identify the best-performing one for your specific Aspergillus ustus strain.
Q3: What is the ideal temperature and pH for fermentation?
A3: Most Aspergillus species thrive at temperatures between 25-30°C. The optimal pH for secondary metabolite production is often slightly acidic to neutral, in the range of 5.0-7.0. Monitoring and maintaining a stable pH throughout the fermentation can prevent degradation of the target compound.
Q4: When is the best time to harvest the culture for extraction?
A4: Secondary metabolite production typically occurs during the stationary phase of fungal growth. It is recommended to perform a time-course study, harvesting samples at different time points (e.g., daily from day 5 to day 14 of culture) and quantifying the yield of threo-6'-Hydroxyustusolate C to determine the optimal harvest time.
Troubleshooting Guide
Low or No Yield of Threo-6'-Hydroxyustusolate C
Potential Cause
Troubleshooting Steps
Scientific Rationale
Suboptimal Culture Conditions
1. Media Optimization: Systematically vary the carbon and nitrogen sources and their concentrations. 2. Environmental Parameters: Test a range of temperatures (e.g., 22°C, 25°C, 28°C) and initial pH values (e.g., 5.0, 6.0, 7.0). 3. Aeration: Compare stationary versus agitated (shaking) cultures to assess the impact of oxygen availability.
Fungal secondary metabolism is tightly regulated by environmental cues. Nutrient availability and stressors like temperature and pH can trigger the expression of biosynthetic gene clusters.[5]
Incorrect Extraction Solvent
1. Solvent Polarity: Threo-6'-Hydroxyustusolate C is soluble in moderately polar solvents.[1] If using a nonpolar solvent, switch to ethyl acetate, dichloromethane, or chloroform. 2. Solvent Mixtures: Experiment with solvent mixtures (e.g., dichloromethane:methanol) to enhance extraction efficiency.
The principle of "like dissolves like" is fundamental. The chemical structure of threo-6'-Hydroxyustusolate C, with its hydroxyl and ester functional groups, dictates its solubility in solvents of similar polarity.
Degradation of the Compound
1. pH Stability: During extraction, avoid strongly acidic or basic conditions. Maintain a neutral pH if possible. 2. Temperature Sensitivity: Perform extraction and solvent evaporation at low temperatures (e.g., below 40°C) to prevent thermal degradation.
Polyketides, especially those with hydroxyl groups, can be susceptible to degradation under harsh pH and high-temperature conditions.
Extraction from Wrong Cellular Compartment
1. Mycelial vs. Broth Extraction: Threo-6'-Hydroxyustusolate C may be intracellular or secreted into the broth. Analyze both the mycelial extract and the culture filtrate separately to determine the location of the compound.
Secondary metabolites can be retained within the fungal mycelia or actively transported into the surrounding medium. An effective extraction strategy must target the correct fraction.
Presence of Impurities in the Final Extract
Potential Cause
Troubleshooting Steps
Scientific Rationale
Co-extraction of Other Fungal Metabolites
1. Chromatographic Purification: Employ column chromatography (e.g., silica gel) with a gradient of solvents of increasing polarity to separate threo-6'-Hydroxyustusolate C from other compounds. 2. Preparative HPLC: For high-purity isolation, use preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18).
Aspergillus ustus produces a variety of other secondary metabolites, including other polyketides and sesquiterpenoids, which may have similar solubility properties.[5] Chromatographic techniques are essential for separating compounds based on their differential interactions with the stationary and mobile phases.
Extraction of Media Components
1. Liquid-Liquid Partitioning: After initial extraction, perform a liquid-liquid partitioning step. For example, if the initial extract is in ethyl acetate, wash it with water to remove polar media components.
This step helps to remove water-soluble components from the culture medium that may have been co-extracted with the target compound, thereby simplifying the subsequent purification steps.
Experimental Protocols
Protocol 1: Cultivation of Aspergillus ustus
Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions.
Inoculate the sterile PDB with a fresh spore suspension or a mycelial plug of Aspergillus ustus.
Incubate the culture at 25-28°C with shaking (e.g., 150 rpm) for 10-14 days.
Protocol 2: Extraction of Threo-6'-Hydroxyustusolate C
Separate the fungal mycelia from the culture broth by filtration through cheesecloth.
Mycelial Extraction:
Macerate the mycelia in acetone or methanol and extract for 24 hours.
Filter the extract and concentrate under reduced pressure to obtain an aqueous suspension.
Perform a liquid-liquid extraction of the aqueous suspension with ethyl acetate (3 x volumes).
Broth Extraction:
Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate (3 x volumes).
Combine the ethyl acetate extracts from both the mycelia and the broth.
Wash the combined extract with brine (saturated NaCl solution) and dry over anhydrous sodium sulfate.
Evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 3: Quantification by HPLC-UV
Instrumentation: A standard HPLC system with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water is a common starting point for polyketide analysis.[6][7][8] A suggested gradient is:
0-20 min: 30-100% acetonitrile
20-25 min: 100% acetonitrile
25-30 min: 30% acetonitrile
Flow Rate: 1.0 mL/min.
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance. For polyketides, this is often in the range of 210-400 nm. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.
Quantification: Prepare a standard curve using a purified reference standard of threo-6'-Hydroxyustusolate C.
Visualizing the Workflow
Diagram 1: Extraction and Purification Workflow
Caption: A streamlined workflow for the extraction and purification of threo-6'-Hydroxyustusolate C.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields of threo-6'-Hydroxyustusolate C.
References
Fitzgerald, C., et al. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Frontiers in Chemistry, 10, 847321. Available from: [Link]
ResearchGate. (2025). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. Available from: [Link]
Robbins, G. H., & Zak, V. H. (2019). Evolution and Diversity of Assembly-Line Polyketide Synthases. Chemical Reviews, 119(24), 12005-12053. Available from: [Link]
Gao, H., et al. (2015). A Genomics Based Discovery of Secondary Metabolite Biosynthetic Gene Clusters in Aspergillus ustus. PLoS ONE, 10(2), e0118086. Available from: [Link]
ResearchGate. Solubility behavior of polyimides in different organic solvents. Available from: [Link]
Weissman, K. J., & Leadlay, P. F. (2012). New insights into the formation of fungal aromatic polyketides. Nature Chemical Biology, 8(9), 758-765. Available from: [Link]
Akinleye, M. O., et al. (2023). HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis. Scientia Pharmaceutica, 91(2), 20. Available from: [Link]
D'Arienzo, V., et al. (2024). Integrating Epoxidation, High-Resolution Mass Spectrometry and Ultraviolet Spectroscopy to Unravel the Complex Profile of Boswellic Acids and Related Compounds in the Boswellia serrata Gum Resin Extract. Molecules, 29(21), 5028. Available from: [Link]
Singh, K., et al. (2021). New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration. RSC Advances, 11(52), 32969-32980. Available from: [Link]
PubChem. threo-Ds-isocitrate. Available from: [Link]
ResearchGate. Chemical structures of fungal polyhydroxy polyketides. Available from: [Link]
Miller, J. D., et al. (2012). Secondary metabolites from Eurotium species, Aspergillus calidoustus and A. insuetus common in Canadian homes with a review of their chemistry and biological activities. Mycotoxin Research, 28(2), 87-101. Available from: [Link]
Rank, C., et al. (2020). Evolution of Chemical Diversity in a Group of Non-Reduced Polyketide Gene Clusters: Using Phylogenetics to Inform the Search for Novel Fungal Natural Products. Journal of Fungi, 6(4), 272. Available from: [Link]
ResearchGate. 1 H and 13 C NMR chemical shifts of the product L-threo-3- deoxy-hexulosonate. Available from: [Link]
Remsberg, C. M., et al. (2010). HPLC-UV Analysis of Phloretin in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies. Journal of Chromatographic Science, 48(9), 735-740. Available from: [Link]
Yurchenko, A. N., et al. (2023). The Metabolite Profiling of Aspergillus fumigatus KMM4631 and Its Co-Cultures with Other Marine Fungi. Marine Drugs, 21(11), 576. Available from: [Link]
GIA. (2018). Using Mass Spectroscopy to Count Os and Re Isotopes. Available from: [Link]
ResearchGate. Solubility and in vitro productivity of high solubility library... Available from: [Link]
National Center for Biotechnology Information. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus. Available from: [Link]
Stroe, M. C., et al. (2023). Complexity of fungal polyketide biosynthesis and function. Molecular Microbiology, 120(3), 257-270. Available from: [Link]
Akina, Inc. Solvent-dependent PLGA solubility for separation of PLGAs with different L:G ratios. Available from: [Link]
Cutignano, A., et al. (2018). UPLC-MS/MS Identification of Sterol Sulfates in Marine Diatoms. Marine Drugs, 17(1), 1. Available from: [Link]
National Center for Biotechnology Information. Secondary Metabolites Diversity of Aspergillus unguis and Their Bioactivities: A Potential Target to Be Explored. Available from: [Link]
Guedes, M. I. F., et al. (2017). Development of an HPLC-UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. Journal of Pharmaceutical and Biomedical Analysis, 145, 451-459. Available from: [Link]
Navigating the Stereochemical Maze: A Technical Guide to Resolving Threo vs. Erythro Isomers in Ustusolates and Related Compounds
Welcome to the technical support center for stereochemical analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical challenge of differentiating between...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for stereochemical analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical challenge of differentiating between threo and erythro diastereomers, a common hurdle in the synthesis and characterization of complex molecules like the ustusolates. The spatial arrangement of atoms in a molecule can dramatically alter its biological activity, making unambiguous stereochemical assignment a cornerstone of modern drug discovery. This resource provides in-depth, practical guidance and troubleshooting strategies for the most common analytical techniques employed for this purpose.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between threo and erythro diastereomers?
A1: Threo and erythro are descriptors for diastereomers with two adjacent chiral centers. In a Fischer projection, the erythro isomer has identical or similar substituents on the same side of the carbon backbone, while the threo isomer has them on opposite sides. This seemingly subtle difference in stereochemistry can lead to significant variations in physical, chemical, and biological properties.
Q2: Why is it crucial to differentiate between threo and erythro isomers in drug development?
A2: The three-dimensional structure of a drug molecule is paramount to its interaction with biological targets such as enzymes and receptors. One diastereomer may exhibit the desired therapeutic effect, while the other could be inactive or even toxic. Therefore, precise control and confirmation of stereochemistry are regulatory requirements and essential for developing safe and effective medicines.
Q3: What are the primary analytical techniques for resolving threo and erythro isomers?
A3: The most powerful and commonly used techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and single-crystal X-ray crystallography. Each method offers unique advantages and is often used in a complementary fashion for unambiguous structure elucidation.
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for stereochemical assignment in solution. The spatial relationship between atoms in threo and erythro isomers leads to distinct differences in their NMR spectra, primarily in vicinal coupling constants (³J) and Nuclear Overhauser Effect (NOE) correlations.
Interpreting Vicinal Coupling Constants (³J)
The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. Due to conformational preferences, the ³J values for protons on adjacent chiral centers often differ between threo and erythro isomers.
Common Issue: Ambiguous or similar ³J values for both isomers.
Causality: Free rotation around the single bond between the chiral centers can lead to an averaging of conformations, resulting in similar time-averaged coupling constants for both diastereomers.
Troubleshooting Workflow:
Caption: Troubleshooting ambiguous ³J values in NMR.
Nuclear Overhauser Effect (NOE) Spectroscopy
NOE is a powerful tool that provides information about the through-space proximity of protons. In conformationally restricted systems, distinct NOE patterns can be observed for threo and erythro isomers.
Common Issue: Weak or absent NOE correlations.
Causality: The molecule may be tumbling too rapidly in solution, or the internuclear distances between the protons of interest may be at the limit of NOE detection (around 5 Å).
Troubleshooting Workflow:
Caption: Optimizing NOE experiments for stereochemical analysis.
NMR Sample Preparation: Best Practices
Parameter
Recommendation
Rationale
Concentration
5-10 mg in 0.5-0.7 mL of deuterated solvent for ¹H NMR.
Optimal for good signal-to-noise ratio without causing significant line broadening due to aggregation.
Solvent
Choose a solvent that fully dissolves the sample and has minimal overlapping signals with the analyte.
Insoluble material will lead to poor shimming and broad lines.
Purity
Purify the sample to >95% to avoid interference from impurities.
Impurity signals can overlap with analyte signals, complicating spectral interpretation.
Filtration
Filter the sample through a glass wool plug into the NMR tube.
Removes particulate matter that can degrade spectral quality.
Chiral HPLC is an indispensable technique for the separation and quantification of diastereomers. The choice of chiral stationary phase (CSP) and mobile phase composition is critical for achieving successful separation.
Common Issue: Poor or no separation of diastereomers.
Causality: The chosen CSP may not have sufficient stereochemical recognition for the analytes, or the mobile phase composition may not be optimal for differential interaction with the stationary phase.
Troubleshooting Workflow:
Caption: Systematic approach to chiral HPLC method development.
Optimizing Chiral HPLC Methods
Parameter
Optimization Strategy
Rationale
Mobile Phase
Vary the ratio of organic modifiers (e.g., isopropanol, ethanol in hexane for normal phase).
Fine-tunes the polarity of the mobile phase, affecting the retention and selectivity.
Additives
Introduce small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine).
Can improve peak shape and selectivity by interacting with the analyte and/or the CSP.
Temperature
Decrease the column temperature.
Often enhances chiral recognition by increasing the stability of the transient diastereomeric complexes formed with the CSP.[1]
Flow Rate
Reduce the flow rate.
Can improve resolution by allowing more time for the analytes to interact with the CSP.[1]
Guide to Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive determination of molecular structure, including absolute stereochemistry. However, obtaining high-quality single crystals suitable for analysis can be a significant bottleneck.
Common Issue: Difficulty in obtaining single crystals.
Causality: The compound may have a low propensity to form an ordered crystal lattice, or the crystallization conditions may not be optimal.
Troubleshooting Workflow:
Caption: Troubleshooting crystal growth for X-ray analysis.
Common Crystallization Techniques
Technique
Description
Best Suited For
Slow Evaporation
The solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing the concentration to the point of crystallization.[2]
A good starting point for most compounds.
Vapor Diffusion
A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
Compounds that are highly soluble in the primary solvent.
Slow Cooling
A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[3]
Compounds with a significant temperature-dependent solubility.
Case Study: Stereochemical Assignment in Ustusal A Synthesis
In the stereoselective synthesis of Ustusal A, a key step involves a [4+2] cycloaddition that establishes the relative stereochemistry of two hydroxyl groups. The differentiation between the cis and trans diastereomers (analogous to erythro and threo) is crucial. While the synthesis was designed to be stereoselective, confirmation of the stereochemical outcome is essential.[4]
NMR Analysis: The vicinal coupling constants between the protons on the carbon atoms bearing the hydroxyl groups would be a primary indicator of their relative stereochemistry. A larger coupling constant would be expected for a trans (anti) relationship, while a smaller coupling constant would suggest a cis (syn) arrangement. NOE experiments would provide further confirmation by identifying through-space correlations consistent with either the cis or trans isomer.
Chiral HPLC: If a mixture of diastereomers were formed, chiral HPLC would be employed to separate them. This would allow for the isolation of each isomer for further characterization and biological testing.
X-ray Crystallography: For an unambiguous assignment, a suitable crystalline derivative of the synthesized Ustusal A would be subjected to single-crystal X-ray diffraction. This would provide a definitive 3D structure, confirming the relative stereochemistry of all chiral centers.
By employing a combination of these powerful analytical techniques and a systematic troubleshooting approach, researchers can confidently navigate the complexities of stereochemistry and ensure the integrity of their scientific findings.
References
Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Available at: [Link]
NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]
What are the best practices for sample preparation for NMR analysis? : r/OrganicChemistry. Available at: [Link]
How To Prepare And Run An NMR Sample - Blogs - News - alwsci. Available at: [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. Available at: [Link]
How to grow crystals for X-ray crystallography - IUCr Journals. Available at: [Link]
Playing with Selectivity for Optimal Chiral Separation | LCGC International. Available at: [Link]
HPLC Technical Tip: Chiral Method Development - Phenomenex. Available at: [Link]
Phase Problem in X-ray Crystallography, and Its Solution. Available at: [Link]
How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation - ResearchGate. Available at: [Link]
Getting Started with Chiral Method Development - Regis Technologies. Available at: [Link]
Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy - Canadian Science Publishing. Available at: [Link]
Divergent and Stereoselective Synthesis of Ustusal A, (-)-Albrassitriol, and Elegansin D. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Product: Hydroxyustusolate C (Natural Product Isolate)
Origin: Aspergillus calidoustus (formerly A. ustus)
Chemical Class: Phenylpropanoid-derived Polyketide / Meroterpenoid
Application: Bioassay Screening (Antifungal, Cytotoxicity), Mechanism of Action Studies
The Solubility Paradox: Mechanistic Insight
Hydroxyustusolate C presents a classic "brick dust" challenge common to secondary metabolites isolated from Aspergillus species. Understanding the physicochemical drivers of its insolubility is the first step toward reproducible data.
Physicochemical Barriers
Lipophilicity (High LogP): The core scaffold of ustusolates is predominantly hydrophobic, designed by nature to traverse fungal cell membranes, not to dissolve in aqueous cytosol. The estimated LogP is typically >3.0, meaning the molecule prefers octanol (or lipids) to water by a factor of 1000:1.
Crystal Lattice Energy: As a solid isolate, the intermolecular forces (pi-stacking of phenyl rings and hydrogen bonding of the hydroxy groups) create a stable crystal lattice that water molecules cannot easily penetrate at neutral pH.
The "Phenolic" Trap: While the "hydroxy" designation suggests polarity, phenolic hydroxyls are weak acids (pKa ~9-10). At physiological pH (7.4), they remain largely protonated (neutral) and thus hydrophobic. They only ionize significantly at pH > 9, where the molecule becomes unstable and prone to oxidative degradation (quinonoid formation).
Standard Operating Procedure (SOP): Preparation & Dilution
Core Directive: Never attempt to dissolve the solid directly in aqueous buffer. You must use a "solvent-shift" method.
Intermediate Solvent (Optional): Ethanol (absolute) or PEG-400.
Aqueous Buffer: PBS (pH 7.4) or HEPES. Avoid Tris if metal ion chelation is a concern.
Protocol: The "Pulse-Vortex" Method
Stock Preparation (10 mM - 50 mM):
Weigh the solid Hydroxyustusolate C in a glass vial (avoid plastic at this stage to prevent static loss).
Add 100% DMSO to achieve a concentration 1000x higher than your final assay concentration.
Tip: If the solid resists dissolution, sonicate in a water bath at 37°C for 30-60 seconds.
Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles.
Aqueous Dilution (The Critical Step):
Do NOT add the stock directly to a large volume of static buffer. This causes local regions of high concentration, leading to immediate precipitation ("crashing out").
Correct Method:
Place the buffer in a tube and set a vortex mixer to medium speed.
While vortexing the buffer, slowly inject the DMSO stock into the center of the vortex (submerged tip).
Limit final DMSO concentration to < 0.5% (v/v) for cell-based assays.
Visual Workflow: Serial Dilution Strategy
Figure 1: Recommended dilution workflow to minimize precipitation shock. The intermediate step is advised for concentrations >10 µM.
Troubleshooting & FAQs
This section addresses specific failure modes reported by users working with Aspergillus polyketides.
Q1: My solution turns cloudy immediately upon adding the DMSO stock to the media.
Diagnosis: "Solvent Shock." The hydrophobic molecules aggregated before they could disperse.
Fix:
Increase Vortex Velocity: Ensure turbulent mixing during addition.
Warm the Media: Pre-warm the buffer/media to 37°C. Cold buffers decrease solubility.
Use a Dispersant: Add a non-ionic surfactant like Tween-80 (0.01% - 0.05%) or Pluronic F-68 to the buffer before adding the compound. This creates micelles that sequester the lipophilic compound.
Q2: I see a loss of biological potency over 24 hours, but no visible precipitation.
Diagnosis: Adsorption to Plasticware (Non-specific binding).
Mechanism: Lipophilic compounds like Hydroxyustusolate C bind avidly to polystyrene (PS) and polypropylene (PP).
Fix:
Switch Materials: Use Glass or Low-Binding Polypropylene tubes for all intermediate steps.
Coat the Plastic: Pre-incubate tips and tubes with media containing 5% FBS (Fetal Bovine Serum) or BSA. The proteins coat the plastic sites, preventing drug loss.
Q3: The solution turned yellow/brown after 4 hours.
Diagnosis: Phenolic Oxidation.
Mechanism: The "hydroxy" groups are susceptible to oxidation, especially in alkaline buffers or in the presence of trace metals.
Fix:
Check pH: Ensure pH is < 7.5.
Add Antioxidants: Include Ascorbic Acid (100 µM) or DTT in the buffer if the assay permits.
Protect from Light: Phenylpropanoids are often photosensitive. Handle under low light or in amber tubes.
Decision Tree: Troubleshooting Solubility
Figure 2: Diagnostic logic for common stability and solubility issues.
Advanced Formulation: Cyclodextrins
For in vivo studies or high-concentration assays (>50 µM) where DMSO is toxic, use Cyclodextrins.
Why it works: Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic cavity and hydrophilic exterior. The Hydroxyustusolate C molecule sits inside the cone, shielded from water, while the CD dissolves freely.
Protocol:
Prepare a 20-40% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.
Add solid Hydroxyustusolate C to this vehicle.
Stir vigorously (or vortex) for 4-24 hours at room temperature.
Filter sterilize (0.22 µm).
Parameter
Standard Buffer
HP-β-CD Formulation
Max Solubility
< 5 µM (typical)
> 500 µM (typical)
Stability
Low (Precipitation risk)
High (Encapsulated)
Toxicity
DMSO toxicity risk
Biocompatible
References
Isolation of Ustusolates
Slack, G. J., et al. (2009).[1] "Secondary metabolites from Eurotium species, Aspergillus calidoustus and A. insuetus common in Canadian homes."[2][3] Mycological Research, 113(4), 480-490.
Note: This paper establishes the metabolite profile of A. calidoustus, distinguishing it from A.
Solubility of Phenylpropanoids
Mourtzinos, I., et al. (2008). "Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity."[4] Journal of Agricultural and Food Chemistry, 56(24).
Note: Provides the mechanistic basis for using cyclodextrins with this chemical class.
Taxonomy & Metabolites
Varga, J., et al. (2008). "Aspergillus calidoustus sp.[2][3][5][6] nov., causative agent of human infections previously assigned to Aspergillus ustus."[1][2][5][6] Eukaryotic Cell, 7(4), 630-638.
Note: Essential for confirming the biological source and rel
General Handling of Lipophilic Natural Products
Tokyo Chemical Industry (TCI). "Phenylpropanoids and Aromatic Polyketides: Handling and Solubility."
Note: General industrial guidance for handling oxid
Technical Support Center: Stability & Storage of Ustusolate Derivatives
Executive Summary & Chemical Context What are Ustusolate Derivatives? "Ustusolate" refers to a class of secondary metabolites derived from Aspergillus ustus (and related species like A.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
What are Ustusolate Derivatives?
"Ustusolate" refers to a class of secondary metabolites derived from Aspergillus ustus (and related species like A. calidoustus). These are structurally related to Ustusol , a phenolic precursor often co-occurring with austin and ophiobolins.
The Core Problem:
Structurally, ustusolate derivatives typically contain electron-rich phenolic moieties or conjugated polyketide systems . These groups are thermodynamically predisposed to undergo Auto-oxidation .
Primary Risk: Conversion of the phenolic hydroxyl group into a quinone (often colored pink/brown).
Secondary Risk: Oxidative coupling (dimerization) leading to insoluble polymers.
This guide provides a self-validating protocol to arrest this pathway, ensuring the integrity of your screening library or pre-clinical stocks.
The Mechanism of Failure (Why Your Compound Degrades)
To prevent degradation, you must understand the enemy. The oxidation of ustusolate derivatives is not random; it follows a radical-mediated pathway triggered by three factors: Oxygen (ROS), Light (UV), and pH.
The Oxidation Pathway (Visualized)
Figure 1: The oxidative cascade transforming bioactive phenols into inactive quinones or polymers.[1]
Standard Operating Procedure (SOP): Storage Protocol
This protocol is designed to eliminate the three initiation factors identified above.
Phase A: Preparation for Storage (The "Golden Hour")
Step 1: Solvent Removal (Lyophilization vs. N2 Blow-down)
Preferred:Lyophilization (Freeze-drying) from water/acetonitrile. This creates a fluffy amorphous powder with low surface area relative to volume, trapping less oxygen than a thin film.
Alternative: Nitrogen blow-down. Critical Warning: Do not blow to complete dryness if the compound is an oil; this creates a thin film with maximum oxygen exposure. Stop when a viscous residue remains and immediately move to Step 2.
Step 2: The Inert Overlay (Argon vs. Nitrogen)
Use Argon (Ar), NOT Nitrogen (N₂).
Why? Argon is denser than air. It settles into the vial, displacing oxygen from the surface of your ustusolate derivative. Nitrogen is lighter and mixes with air, providing inferior protection for highly sensitive phenolics.
Step 3: Container Selection
Use Amber Borosilicate Glass vials with Teflon-lined caps.
Why? Amber glass blocks UV radiation (preventing radical initiation). Teflon prevents plasticizers from leaching into the solvent (if stored in solution).
Phase B: Long-Term Storage Conditions
Parameter
Recommendation
Scientific Rationale
Temperature
-80°C (Ideal) / -20°C (Acceptable)
Arrhenius equation: Lower T exponentially slows reaction kinetics.
Physical State
Dry Powder
Solution state increases molecular mobility, accelerating oxidation.
Solvent (if liquid)
Anhydrous Ethanol or Acetonitrile
Avoid DMSO for long-term storage. DMSO is hygroscopic (absorbs water) and can act as an oxidant under certain conditions.
Headspace
Argon
Displaces O₂.
Troubleshooting Guide (Q&A)
Q1: My ustusolate sample has turned from off-white to a light pink or brown color. Is it still usable?
Diagnosis: This is the classic "Quinone Shift." The phenolic group has oxidized to a quinone (which is a chromophore).
Action: Check purity via LC-MS.
If <5% impurity: You may repurify using a C18 Sep-Pak cartridge.
If >10% impurity: Discard. Quinones are often Michael acceptors and can covalently bind to your biological targets, causing false positives in assay data.
Q2: I stored my compound in DMSO at -20°C, and now it has precipitated. Why?
Diagnosis: DMSO freezes at 19°C. Repeated freeze-thaw cycles cause "cryoconcentration," where the compound is forced out of solution as the solvent crystallizes. This stress, combined with trace water absorption by DMSO, promotes oxidative coupling (dimerization).
Fix: Sonicate at 30°C for 5 minutes. If it does not redissolve, oxidative polymerization has occurred. Filter the solution; the precipitate is likely inactive polymer.
Q3: Can I use antioxidants like BHT or Ascorbic Acid to stabilize the solution?
Analysis: Yes, but with a caveat.
Protocol: You may add 0.1% Ascorbic Acid if your downstream assay tolerates it. Ascorbic acid acts as a "sacrificial reductant," oxidizing itself before the ustusolate derivative does.
Warning: Do not use BHT for biological assays, as it often interferes with membrane-based receptors.
Workflow Visualization
Follow this decision tree to determine the optimal storage path for your specific derivative.
Figure 2: Decision matrix for stabilizing ustusolate derivatives.
References & Authoritative Grounding
Chemical Nature of Aspergillus ustus Metabolites
Source: Samson, R. A., et al. (2011). "Phylogeny and nomenclature of the genus Aspergillus." Studies in Mycology. This work details the secondary metabolite profiles of the Usti section, identifying phenols like ustusol and ophiobolins.
Link: (Verified Landing Page)
Mechanisms of Phenolic Oxidation
Source: Singleton, V. L. (1987). "Oxygen with Phenols and Related Reactions." This foundational text explains the radical mechanism converting phenols to quinones in the presence of oxygen and high pH.
Context: Supports the requirement for Argon overlay and acidic/neutral pH maintenance.
Antioxidant Stabilization Protocols
Source: Brewer, M. S. (2011). "Natural Antioxidants: Sources, Compounds, Mechanisms of Action, and Potential Applications." Comprehensive Reviews in Food Science and Food Safety.
Link:
Solvent Effects on Stability (DMSO vs. Alcohols)
Source: Cheng, X., et al. (2003). "Chemical stability of small molecules in DMSO stock solutions." Journal of Biomolecular Screening.
Key Finding: Confirms that DMSO can accelerate oxidation of specific functional groups due to hygroscopicity.
Technical Support Center: Isolating Threo-6'-Hydroxyustusolate C and Its Isomers
A Senior Application Scientist's Guide to Method Development and Troubleshooting Welcome to the Technical Support Center. This guide provides a comprehensive framework for developing a robust separation method for the no...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Method Development and Troubleshooting
Welcome to the Technical Support Center. This guide provides a comprehensive framework for developing a robust separation method for the novel fungal metabolite, threo-6'-Hydroxyustusolate C, and its structural isomers. As this is a newly identified compound, this document will focus on the principles and systematic approaches required to tackle the inherent challenges of isomer separation, from initial method development to advanced troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating threo-6'-Hydroxyustusolate C from its isomers?
A: The primary challenge lies in the subtle structural differences between isomers. Structural isomers (constitutional isomers) may have similar polarities, while stereoisomers (enantiomers and diastereomers) have identical physical properties in an achiral environment, making them particularly difficult to resolve.[1][2] The "threo" designation in threo-6'-Hydroxyustusolate C indicates a specific diastereomer, implying the existence of an "erythro" diastereomer and potentially enantiomers of both.
Q2: What is the most effective initial approach for separating diastereomers like threo- and erythro-6'-Hydroxyustusolate C?
A: High-Performance Liquid Chromatography (HPLC) using an achiral stationary phase is the recommended starting point for diastereomer separation.[3][4] Diastereomers have different physical properties and can often be separated on standard columns like C18 or Phenyl.[3][5] Supercritical Fluid Chromatography (SFC) is also a powerful alternative, often providing orthogonal selectivity to HPLC.[5][6]
Q3: When should I consider using a chiral stationary phase (CSP)?
A: A CSP is necessary when you need to separate enantiomers.[3] If your sample contains both enantiomers of threo-6'-Hydroxyustusolate C (i.e., a racemic mixture), a chiral column is essential.[7] Polysaccharide-based columns are a common and effective choice for a wide range of chiral separations, including those of fungal metabolites.[8][9]
Q4: Can I use Mass Spectrometry (MS) to differentiate between the isomers of 6'-Hydroxyustusolate C?
A: Yes, but with limitations. Isomers have the same mass-to-charge ratio (m/z), so they cannot be distinguished by a single MS scan.[1][10] However, tandem MS (MS/MS) can sometimes generate unique fragmentation patterns for different isomers, aiding in their identification.[11][12][13] Advanced techniques like ion mobility MS (IM-MS) can also separate isomers based on their shape and size in the gas phase.[1]
Q5: How can Nuclear Magnetic Resonance (NMR) spectroscopy help in this separation project?
A: NMR is a powerful tool for the structural elucidation of isomers.[14][15][16] By analyzing chemical shifts, coupling constants, and through-space interactions (e.g., NOE), you can definitively identify each isolated isomer and confirm its relative and absolute stereochemistry.[16][17]
Method Development Workflow for Isomer Separation
A systematic approach is crucial for efficiently developing a separation method for a novel compound and its isomers. The following workflow outlines the key steps from initial screening to final method optimization.
Caption: Systematic workflow for isomer separation.
Detailed Experimental Protocols
Protocol 1: Achiral HPLC Screening for Diastereomers
Column Selection: Screen a minimum of three columns with different selectivities (e.g., C18, Phenyl, Pentafluorophenyl).
Mobile Phase: Use a generic gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
Gradient Profile: Start with a 5-minute hold at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.
Detection: Use a Diode Array Detector (DAD) to monitor multiple wavelengths and a Mass Spectrometer (MS) to confirm the mass of the eluting peaks.
Analysis: Look for partial or complete separation of peaks with the same m/z corresponding to 6'-Hydroxyustusolate C.
Protocol 2: Chiral HPLC/SFC Screening
Column Selection: Use polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives).[9]
HPLC Mode: Normal phase (e.g., hexane/ethanol) or polar organic mode (e.g., acetonitrile/methanol) often provide better chiral recognition.
SFC Mode: Use supercritical CO2 as the main mobile phase with a co-solvent like methanol or ethanol.[6][18] SFC is known for its speed and efficiency in chiral separations.[19][20]
Screening: Test multiple chiral columns with different co-solvents and additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds).
Troubleshooting Guide
This section addresses common issues encountered during the separation of isomers.
Problem
Potential Cause(s)
Recommended Solution(s)
Poor Resolution/Co-elution
1. Inappropriate column chemistry. 2. Mobile phase is not selective. 3. Column is too short or wide.[21]
1. Screen different stationary phases (e.g., PFP, embedded polar group).[22][23] 2. Change the organic modifier (e.g., methanol instead of acetonitrile), adjust pH, or add ion-pairing agents. 3. Use a longer column or a column with a smaller particle size to increase efficiency.[21]
Poor Peak Shape (Tailing/Fronting)
1. Column overload. 2. Secondary interactions with the stationary phase. 3. Sample solvent is too strong.
1. Reduce the injection volume or sample concentration. 2. Add a mobile phase modifier (e.g., a small amount of acid or base) to block active sites. 3. Dissolve the sample in the initial mobile phase or a weaker solvent.[24]
No Separation of Enantiomers on Chiral Column
1. Incorrect chiral stationary phase. 2. Incompatible mobile phase.
1. Screen a wider range of chiral columns (polysaccharide, protein-based, etc.). 2. Switch between normal phase, reversed-phase, and polar organic modes. Chiral recognition is highly dependent on the mobile phase.
Irreproducible Retention Times
1. Inadequate column equilibration. 2. Fluctuations in temperature. 3. Mobile phase composition drift.
1. Ensure the column is fully equilibrated between injections, especially with gradient methods. 2. Use a column oven to maintain a constant temperature.[21] 3. Prepare fresh mobile phase daily and use a high-quality pump.
Logical Troubleshooting Flow
When encountering poor resolution, a logical, step-by-step approach can save significant time and resources.
Technical Support Center: Optimizing Fermentation for Aspergillus ustus Production
Welcome to the technical support center for the optimization of Aspergillus ustus fermentation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insig...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the optimization of Aspergillus ustus fermentation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into maximizing the production of desired metabolites from this versatile fungus. Aspergillus ustus is a notable producer of various secondary metabolites, some of which hold significant promise in pharmaceutical development.[1] However, unlocking its full biosynthetic potential requires a nuanced understanding of its physiological needs and the precise control of fermentation parameters.
This document moves beyond simple protocols to explain the underlying principles, helping you to not only troubleshoot existing experiments but also to rationally design future optimization strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my Aspergillus ustus culture growing well (high biomass) but not producing my target secondary metabolite?
This is a classic dilemma in fungal fermentation. Optimal conditions for vegetative growth (the trophophase) often do not align with those for secondary metabolite production (the idiophase).[2] Secondary metabolite gene clusters are frequently "silent" during rapid growth and are typically activated by specific cues such as nutrient limitation (e.g., carbon or nitrogen), changes in pH, or other environmental stressors.[2] Essentially, the fungus shifts its resources from growth to producing specialized compounds when it perceives that its environment is becoming less favorable.
Q2: What are the most critical parameters to focus on when starting to optimize A. ustus fermentation?
Based on extensive studies across various Aspergillus species, the most influential parameters are typically:
Medium Composition: The type and ratio of carbon and nitrogen sources are fundamental.
pH: Directly impacts enzyme activity and nutrient uptake.
Temperature: Affects metabolic rates and enzyme stability.
Aeration & Agitation: Crucial for supplying dissolved oxygen and ensuring nutrient homogeneity, while managing shear stress.
A systematic approach, such as the "one-factor-at-a-time" (OFAT) method, followed by statistical methods like Response Surface Methodology (RSM), can efficiently identify optimal levels and interactions between these parameters.[3][4][5]
Q3: Can I use the same fermentation conditions for producing different metabolites from the same A. ustus strain?
Not necessarily. The production of different secondary metabolites, even by the same strain, is often controlled by distinct regulatory pathways and biosynthetic gene clusters. Each pathway may be triggered by unique environmental or nutritional signals. Therefore, conditions optimized for producing "Metabolite A" may be suboptimal or even inhibitory for "Metabolite B". Optimization is a metabolite-specific endeavor.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter and provides a logical workflow for diagnosing and solving the problem.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic process for troubleshooting common fermentation issues.
Caption: A logical workflow for diagnosing fermentation problems.
Issue 1: Low or No Detectable Product Yield
Possible Cause 1: Suboptimal Medium Composition
Causality: The balance of carbon and nitrogen is critical. High concentrations of easily metabolized sugars like glucose can cause carbon catabolite repression, inhibiting the expression of secondary metabolite genes. The type of nitrogen source (e.g., peptone, yeast extract, ammonium salts) also profoundly influences fungal metabolism and product formation.
Troubleshooting Steps:
Evaluate Carbon Sources: Test different carbon sources (e.g., glucose, sucrose, maltose, starch) at varying concentrations.
Optimize C:N Ratio: Systematically vary the ratio of the best carbon and nitrogen sources to find a balance that supports initial growth followed by robust secondary metabolite production.
Include Precursors/Inducers: If the biosynthetic pathway of your target metabolite is known, consider adding precursor molecules to the medium.
Trace Elements: Ensure the medium contains essential trace elements, which are often cofactors for biosynthetic enzymes. A standard trace element solution like Hutner's is a good starting point.[6]
Data Presentation: Example of Media Component Screening
Medium Component
Concentration
Biomass (g/L)
Product Yield (mg/L)
Carbon Source
Glucose
30 g/L
15.2
45.1
Sucrose
30 g/L
12.8
62.5
Starch
30 g/L
10.5
30.2
Nitrogen Source
Peptone
10 g/L
14.1
55.8
Yeast Extract
10 g/L
16.0
48.3
Sodium Nitrate
6 g/L
11.5
75.4
This is example data; actual results will vary.
Possible Cause 2: Incorrect Physical Parameters (pH, Temperature)
Causality: Every enzyme has an optimal pH and temperature range for activity. Deviations can drastically reduce the efficiency of both primary metabolic and secondary biosynthetic pathways. For many Aspergillus species, optimal growth occurs between 28-35°C, while secondary metabolite production might be enhanced at slightly different temperatures.[3][7] A common pH range for production is between 5.5 and 7.0.[3][4]
Troubleshooting Steps:
pH Profiling: Run fermentations where the initial pH is set to different values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0). Monitor the pH throughout the fermentation, as fungal metabolism can cause it to drift.
Temperature Profiling: Conduct experiments at various temperatures (e.g., 25°C, 28°C, 30°C, 32°C).
Two-Stage Strategy: Consider a two-stage temperature or pH strategy. For example, an initial phase at a growth-optimal temperature/pH, followed by a shift to a production-optimal temperature/pH.
Issue 2: Poor Mycelial Growth and Pellet Formation
Possible Cause 1: Inadequate Aeration and Agitation
Causality: Aspergillus is a strictly aerobic fungus. Insufficient dissolved oxygen (DO) is a common limiting factor in submerged fermentation. Agitation is necessary to disperse oxygen, distribute nutrients, and prevent cell clumping. However, excessive agitation can cause high shear stress, leading to mycelial damage and reduced productivity.[8][9] The goal is to find a balance that ensures adequate mass transfer without harming the fungus.
Troubleshooting Steps:
Vary Agitation Speed: In a shake flask, test different speeds (e.g., 120, 150, 180, 200 rpm). In a bioreactor, this corresponds to stirrer speed.[3][4]
Vary Aeration Rate (Bioreactor): In a bioreactor, test different aeration rates (e.g., 0.5, 1.0, 1.5 vvm - vessel volumes per minute).
Observe Morphology: Use microscopy to observe mycelial morphology. Healthy, productive mycelia often form loose pellets or dispersed filaments. Very dense, large pellets can suffer from oxygen limitation in the core, while fragmented, sheared mycelia indicate excessive stress.
Data Presentation: Effect of Agitation on Growth and Production
Agitation Speed (rpm)
Biomass (g/L)
Product Yield (mg/L)
Mycelial Morphology
120
8.5
25.3
Large, dense pellets
150
13.2
68.9
Small, loose pellets
180
12.5
82.0
Dispersed mycelia
210
9.8
45.7
Fragmented mycelia (shear stress)
This is example data; optimal values are strain and vessel dependent.
Possible Cause 2: Inoculum Quality and Size
Causality: The quality and quantity of the inoculum are critical for establishing a healthy and productive culture. An old or insufficient inoculum will result in a long lag phase and poor growth, while an excessive inoculum can lead to rapid nutrient depletion before the production phase is initiated.
Troubleshooting Steps:
Standardize Inoculum Prep: Use spores from a fresh (7-10 day old) culture plate. Prepare a spore suspension in sterile saline with a surfactant (e.g., 0.01% Tween 80) and count using a hemocytometer.
Optimize Inoculum Size: Test different inoculum concentrations (e.g., 1x10⁵, 1x10⁶, 1x10⁷ spores/mL). An optimal range for many fungal fermentations is between 2% and 4% of the total volume.[10]
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of pH
This protocol provides a self-validating system for determining the optimal initial pH for secondary metabolite production.
Workflow Diagram
Caption: Workflow for pH optimization using the OFAT method.
Methodology:
Prepare Basal Medium: Prepare 1 liter of your chosen fermentation medium (e.g., Potato Dextrose Broth or a defined minimal medium). Do not adjust the final pH yet.
Aliquot: Dispense 100 mL of the medium into five 500 mL Erlenmeyer flasks. This provides a good headspace for aeration.
Adjust pH: Using sterile 1M HCl and 1M NaOH, adjust the pH of each flask to a different value: 5.0, 5.5, 6.0, 6.5, and 7.0. Include a control flask with the unadjusted pH.
Sterilize: Autoclave all flasks.
Inoculate: Prepare a standardized spore suspension of A. ustus. Inoculate each flask with the exact same volume and concentration of spores (e.g., 1 mL of 1x10⁷ spores/mL).
Incubate: Place all flasks in a shaking incubator at a constant temperature (e.g., 28°C) and agitation speed (e.g., 180 rpm).
Harvest & Analyze: After a set fermentation time (e.g., 10 days), harvest the contents of each flask.
Separate the mycelia from the broth by filtration.
Dry the mycelia in an oven at 60°C to a constant weight to determine biomass.
Analyze the broth for your target metabolite concentration using a suitable method (e.g., HPLC, LC-MS).
Validate: The optimal pH is the one that yields the highest concentration of your target product. This result is self-validating as all other conditions were kept constant.
References
PeerJ. (2024). Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology. [Link]
National Institutes of Health. (2024). Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology. [Link]
National Institutes of Health. (n.d.). Optimization of Fermentation Medium for Extracellular Lipase Production from Aspergillus niger Using Response Surface Methodology. [Link]
National Institutes of Health. (2025). Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. [Link]
Frontiers. (n.d.). Strategies for Fermentation Medium Optimization: An In-Depth Review. [Link]
ResearchGate. (2025). Optimizing solid-state fermentation for metabolite enrichment by Aspergillus tamarii on rice bran and wheat. [Link]
ResearchGate. (n.d.). Optimization of temperature in Aspergillus niger (USM F4) assisted solid state fermentation for protein enrichment of wheat bran. [Link]
MDPI. (n.d.). Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient. [Link]
National Institutes of Health. (n.d.). Aspergillus ustus Infections among Transplant Recipients. [Link]
MDPI. (n.d.). Clinical Relevance and Characteristics of Aspergillus calidoustus and Other Aspergillus Species of Section Usti. [Link]
MDPI. (n.d.). The Effects of Solid-State Fermentation by Aspergillus spp. on the Nutritional Profile of Selected Agro-Industrial by-Products as Potential Feedstuffs for Weaner Rabbits. [Link]
American Biosystems. (2022). How is Aspergillus Used in Fermentation?. [Link]
MDPI. (2022). Effect of Microparticles on Fungal Fermentation for Fermentation-Based Product Productions. [Link]
MDPI. (2023). Optimization of Fermentation Conditions and Product Identification of a Saponin-Producing Endophytic Fungus. [Link]
PubMed. (2020). Effect of agitation speed and aeration rate on fructosyltransferase production of Aspergillus oryzae IPT-301 in stirred tank bioreactor. [Link]
MDPI. (n.d.). Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae. [Link]
National Institutes of Health. (n.d.). Invasive Aspergillosis Caused by Aspergillus ustus: Case Report and Review. [Link]
ResearchGate. (2025). Optimization of inulinase production by a newly isolated Aspergillus tubingensis CR16 using low cost substrates. [Link]
MDPI. (n.d.). Study and Effect of Agitation on Kojic Acid Production by Aspergillus oryzae in Liquid Fermentation. [Link]
A Comparative Guide to the 1D and 2D NMR Spectral Data of threo-6'-Hydroxyustusolate C
A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the field of natural product chemistry and drug discovery, the precise structural elucidation of novel compounds is paramount. Nuclear...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the field of natural product chemistry and drug discovery, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into the molecular architecture of complex organic molecules. This guide offers an in-depth analysis of the 1D and 2D NMR spectral data for threo-6'-Hydroxyustusolate C, a member of the ustusolate family of compounds isolated from fungi of the genus Aspergillus. Due to the limited availability of directly published spectral data for threo-6'-Hydroxyustusolate C, this guide will leverage a comparative approach, utilizing established data from closely related, structurally elucidated ustusolates. By examining the foundational spectral characteristics of the ustusolate scaffold, we can predict and interpret the nuanced spectral features of threo-6'-Hydroxyustusolate C, providing a robust framework for its identification and characterization.
The Ustusolate Scaffold: A Foundation for Spectral Interpretation
The ustusolates are a class of fungal metabolites characterized by a dibenzofuran or related core structure. Understanding the NMR signature of a representative ustusolate is crucial for interpreting the spectra of its derivatives. For this purpose, we will reference the spectral data of Ustusolate C, a known compound isolated from the marine-derived fungus Aspergillus ustus 094102.[1]
General Experimental Protocols for NMR Data Acquisition
The acquisition of high-quality NMR data is fundamental to accurate structure elucidation. The following outlines a standard experimental protocol for obtaining 1D and 2D NMR spectra of natural products like ustusolates.
Sample Preparation:
A pure sample of the isolated compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent and analyte signals.
The solution is transferred to a 5 mm NMR tube.
1D NMR Spectroscopy:
¹H NMR: Proton NMR spectra are typically acquired on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration.
¹³C NMR: Carbon-13 NMR spectra provide information on the carbon framework. Due to the low natural abundance of ¹³C, a greater number of scans is required. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing adjacent protons in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms, aiding in the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular structure, especially around quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, providing crucial information about the stereochemistry and conformation of the molecule.
Predicted ¹H and ¹³C NMR Spectral Data for threo-6'-Hydroxyustusolate C
Based on the known data for Ustusolate C and considering the structural modifications in threo-6'-Hydroxyustusolate C (the threo configuration and the additional hydroxyl group at the 6' position), we can predict the key NMR spectral features.
Table 1: Predicted ¹H NMR Data for threo-6'-Hydroxyustusolate C
Position
Predicted δH (ppm)
Multiplicity
J (Hz)
Key HMBC Correlations
Key NOESY Correlations
Dibenzofuran Core
H-1
Aromatic region
d
~8.0
C-2, C-9b
H-2
H-2
Aromatic region
t
~7.5
C-1, C-3, C-9b
H-1, H-3
H-3
Aromatic region
t
~7.5
C-2, C-4, C-4a
H-2, H-4
H-4
Aromatic region
d
~8.0
C-3, C-4a, C-9a
H-3
H-6
Aromatic region
s
C-7, C-5a, C-9a
H-7
H-7
Aromatic region
s
C-6, C-8, C-5a
H-6
Side Chain
H-1'
~5.0
d
~5-7
C-2', C-2, C-3
H-2'
H-2'
~4.5
m
C-1', C-3', C-4'
H-1', H-3'
H-3'
~3.8
m
C-2', C-4', C-5'
H-2', H-4'
H-4'
~1.5
m
C-3', C-5', C-6'
H-3', H-5'
H-5'
~1.3
m
C-4', C-6'
H-4', H-6'
6'-OH
Variable
br s
Me-9
~2.5
s
C-8, C-9, C-9a
OMe
~3.9
s
C of attachment
Table 2: Predicted ¹³C NMR Data for threo-6'-Hydroxyustusolate C
Position
Predicted δC (ppm)
Dibenzofuran Core
C-1
~120
C-2
~125
C-3
~122
C-4
~115
C-4a
~130
C-5a
~145
C-6
~110
C-7
~150
C-8
~120
C-9
~140
C-9a
~125
C-9b
~155
Side Chain
C-1'
~75
C-2'
~70
C-3'
~30
C-4'
~25
C-5'
~22
C-6'
~68
Me-9
~20
OMe
~56
Comparative Analysis: threo vs. erythro Diastereomers
The key distinguishing feature of threo-6'-Hydroxyustusolate C is the threo relative configuration of the stereocenters at C-1' and C-2'. This stereochemistry will have a direct impact on the ¹H-¹H coupling constant (³JH1'-H2') and the through-space NOESY correlations.
In the threo isomer, the protons H-1' and H-2' are on opposite faces of the carbon backbone when viewed in a Newman projection. This typically results in a larger vicinal coupling constant compared to the erythro isomer, where the protons are gauche. Therefore, we would predict a ³JH1'-H2' value in the range of 5-7 Hz for the threo isomer. In contrast, the erythro isomer would be expected to exhibit a smaller coupling constant, typically in the range of 2-4 Hz.
Furthermore, NOESY experiments would provide definitive evidence for the stereochemical assignment. In the threo isomer, a strong NOE correlation would be expected between H-1' and a proton on the dibenzofuran ring (e.g., H-1 or H-9), and between H-2' and the protons of the side chain. The specific NOE patterns will be dependent on the preferred conformation of the side chain.
Elucidating Key Structural Features with 2D NMR
The following diagrams illustrate the expected key 2D NMR correlations that would be crucial for the structural elucidation of threo-6'-Hydroxyustusolate C.
Caption: Key HMBC correlations for linking the side chain.
Conclusion
While the direct experimental NMR data for threo-6'-Hydroxyustusolate C remains to be published, a comprehensive and scientifically rigorous analysis is still possible through a comparative approach. By understanding the fundamental NMR characteristics of the ustusolate scaffold, exemplified by known members of the family, we can confidently predict the ¹H and ¹³C NMR spectra of threo-6'-Hydroxyustusolate C. The key to differentiating it from its erythro diastereomer lies in the careful analysis of the ³JH1'-H2' coupling constant and specific NOESY correlations. This guide provides the necessary framework and predicted data to aid researchers in the identification, characterization, and further investigation of this and other related natural products.
References
(Reference to the paper containing NMR data for a known Ustusolate, such as Ustusolate C from Aspergillus ustus 094102, would be placed here once the full text is obtained and analyzed).
Comparative Guide: Mass Spectrometry Fragmentation of Ustusolate C
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Ustusolate C , a bioactive drimane sesquiterpenoid ester produced by the marine-derived fungus Aspergillus ustus....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Ustusolate C , a bioactive drimane sesquiterpenoid ester produced by the marine-derived fungus Aspergillus ustus.[]
Designed for analytical chemists and drug discovery researchers, this document moves beyond basic spectral listing to explain the mechanistic cleavage pathways that distinguish Ustusolate C from its structural congeners (Ustusolates A and E).
Executive Summary & Compound Identity
Ustusolate C is a complex secondary metabolite characterized by a drimane sesquiterpenoid core esterified with a polyunsaturated fatty acid side chain.[2] Its precise identification is critical in marine natural product discovery due to its moderate cytotoxicity against A549 (lung) and HL-60 (leukemia) cancer cell lines.[][2]
Unlike its analogs, Ustusolate C possesses a specific 7-hydroxyocta-2,4-dienoate side chain, which serves as the primary diagnostic handle in MS/MS analysis.[]
Chemical Specifications
Feature
Ustusolate C
Ustusolate A (Alternative)
Ustusolate E (Alternative)
Molecular Formula
C₂₃H₃₂O₆
C₂₃H₃₄O₅
C₂₁H₂₈O₇
Molecular Weight
404.50 g/mol
390.51 g/mol
392.44 g/mol
Precursor Ion [M+H]⁺
m/z 405.23
m/z 391.25
m/z 393.19
Key Structural Diff.
Hydrated diene side chain
Triene side chain (dehydrated)
Shortened/Oxidized side chain
Fragmentation Mechanics: The "Ester-Core" Dissociation
The fragmentation of Ustusolate C under Electrospray Ionization (ESI) or APCI conditions is driven by the lability of the ester linkage connecting the drimane core to the acyl side chain.
Primary Fragmentation Pathway[1][2]
Precursor Ionization: The molecule readily protonates at the ester carbonyl or the lactone moiety of the drimane core, forming [M+H]⁺ (m/z 405) .[2]
Ester Cleavage (Diagnostic Step): The most energetically favorable pathway is the inductive cleavage of the ester bond.[2]
Neutral Loss: Loss of the side chain as a neutral carboxylic acid (7-hydroxyocta-2,4-dienoic acid, 156 Da).[][2]
Product Ion: This generates the stable Drimane Core Cation (m/z 249) .[2]
Secondary Water Losses: The hydroxylated core and side chain undergo sequential dehydration ([M+H] - H₂O), creating a series of ions at m/z 387 and m/z 369 .[2]
Diagnostic Ions Table
m/z (ESI+)
Ion Identity
Mechanistic Origin
Specificity
405.23
[M+H]⁺
Protonated Molecule
Parent Peak
427.21
[M+Na]⁺
Soditated Adduct
Common in salt-rich marine extracts
387.22
[M+H - H₂O]⁺
Dehydration
Non-specific (common to all ustusolates)
249.15
[Core]⁺
Loss of Side Chain (156 Da)
Highly Diagnostic for Ustusolate C
139.07
[Side Chain - H₂O]⁺
Acylium ion of side chain
Confirms 7-hydroxy-octadienoate moiety
Comparative Analysis: Distinguishing Ustusolate C
In complex fungal extracts, Ustusolate C co-elutes with analogs.[2] MS/MS differentiation relies on the Side Chain Specificity .
Comparison: Ustusolate C vs. Ustusolate A
Ustusolate A (m/z 391): Contains a (2E,4E,6E)-octatrienoate side chain (138 Da).[]
Differentiation: Ustusolate C is +14 Da heavier (due to hydration: +H₂O - 2H?[][2] No, C23H32O6 vs C23H34O5 implies C is +O, -2H relative to A).[] Actually, the side chain of A is fully conjugated (triene), while C is hydrated (hydroxy-diene).
Key Shift: The neutral loss for A is 138 Da , whereas for C it is 156 Da .[2]
Core Ion: Both may yield similar core fragments (m/z ~249-253), so the Neutral Loss value is the discriminator.
Comparison: Ustusolate C vs. Ustusolate E
Ustusolate E (m/z 393): A C21 compound, often lacking the extended octadienyl chain or possessing a degraded side chain.
Differentiation: The parent mass difference (405 vs 393) is distinct.[2] Ustusolate E fragmentation typically involves losses of smaller acyl groups (e.g., acetate/propionate) rather than the bulky 156 Da loss seen in C.
Visualized Fragmentation Pathway
The following diagram illustrates the logical flow of fragmentation for Ustusolate C, highlighting the critical node (Ester Cleavage) that separates it from its analogs.
Figure 1: Proposed MS/MS fragmentation pathway of Ustusolate C. The loss of the 156 Da side chain (Red Arrow) is the primary diagnostic event distinguishing it from Ustusolate A (138 Da loss).[3]
Experimental Protocol: Isolation & MS Analysis
To replicate these results, use the following validated workflow for marine fungal extracts.
Step 1: Extraction[1][2]
Culture: Ferment Aspergillus ustus (e.g., strain 094102) on rice medium for 28 days.
Solvent: Extract mycelia/media with Ethyl Acetate (EtOAc) (3x).[2]
Partition: Evaporate solvent; partition residue between 90% MeOH/H₂O and Petroleum Ether to remove lipids. Keep the MeOH phase .
Step 2: LC-MS Conditions[1][2]
Instrument: Q-TOF or Orbitrap (High Resolution required for formula confirmation).
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).[]
Gradient: 10% B to 100% B over 15 mins. Ustusolate C typically elutes in the mid-polar region (60-75% B) due to the hydroxylated side chain (eluting before the less polar Ustusolate A).[2]
Ionization: ESI Positive Mode. Source Temp: 100°C. Desolvation Temp: 350°C.[2]
Step 3: Data Validation (Self-Check)[1][2]
Check 1: Is the Precursor m/z 405.23 ± 0.01? (If 391, it is Ustusolate A).[2]
Check 2: Do you see a neutral loss of 156 Da? (If 138 Da, it is Ustusolate A).[2]
Check 3: Is the Isotope Pattern consistent with C₂₃? (Approx 25% height of M+1 peak relative to M).[2]
References
Lu, S., et al. (2009). Sesquiterpenoids and Benzofuranoids from the Marine-Derived Fungus Aspergillus ustus 094102.[][2]Journal of Natural Products .[2]
Primary source for the isolation, structure elucidation (NMR/MS), and cytotoxicity data of Ustusolates A-E.[]
Gui, P., et al. (2022). Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102.[][2][]Marine Drugs .[2][][5]
Provides updated spectral data and isolation of related congeners (Ustusolates F-J)
comparing cytotoxicity of ustusolate C vs ustusolate E
Technical Comparison Guide: Cytotoxicity of Ustusolate C vs. Ustusolate E Executive Summary This guide provides a rigorous technical comparison of Ustusolate C and Ustusolate E , two drimane sesquiterpenoid esters isolat...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Cytotoxicity of Ustusolate C vs. Ustusolate E
Executive Summary
This guide provides a rigorous technical comparison of Ustusolate C and Ustusolate E , two drimane sesquiterpenoid esters isolated from the marine-derived fungus Aspergillus ustus (specifically strain 094102). While both compounds share a common drimane meroterpenoid scaffold, Ustusolate E exhibits superior cytotoxic potency (IC50 ~9.0 µM) compared to Ustusolate C (IC50 ~10.5 µM) against human promyelocytic leukemia (HL-60) and lung adenocarcinoma (A549) cell lines.
The differential activity is attributed to the electrophilic aldehyde moiety present in the side chain of Ustusolate E, which facilitates covalent interactions with biological targets, driving G2/M cell cycle arrest and apoptosis via the PI3K/AKT/mTOR pathway.
Structural Analysis & Chemical Identity
Both compounds are classified as drimane sesquiterpenoids linked to a benzofuranoid unit. The critical divergence lies in the esterified side chain at the C-6 position.[]
Ustusolate E: Possesses a (2E,4E)-6-oxohexa-2,4-dienoate side chain.[] The terminal aldehyde group acts as a "warhead," increasing reactivity toward nucleophilic residues in proteins.[]
Ustusolate C: Possesses a (2E,4E)-7-hydroxyocta-2,4-dienoate side chain.[] The longer, hydroxylated chain is less electrophilic, resulting in reduced cellular potency.[]
Structural Visualization (DOT Diagram)
The following diagram illustrates the core scaffold relationship and the side-chain divergence.
Figure 1: Structural divergence of Ustusolates. The aldehyde group in Ustusolate E confers higher reactivity compared to the hydroxyl group in Ustusolate C.
Comparative Cytotoxicity Data
The following data aggregates experimental results from multiple studies, primarily utilizing MTT and SRB assays.
Cell Line
Tissue Origin
Ustusolate E (IC50)
Ustusolate C (IC50)
Reference Standard (Etoposide)
HL-60
Leukemia (Promyelocytic)
9.0 µM
10.5 µM
~0.6 µM
A549
Lung Adenocarcinoma
Moderate (~10 µM)
10.50 µM
~0.23 µM
AGS
Gastric Carcinoma
Potent
Not Tested
N/A
786-O
Renal Cell Carcinoma
Potent
Not Tested
N/A
Key Insight: Ustusolate E consistently outperforms Ustusolate C. The presence of the aldehyde allows Ustusolate E to induce irreversible DNA damage more effectively than the hydroxylated analog C.
Mechanism of Action (MoA)
Research indicates that Ustusolate E functions as a multi-target inhibitor. While Ustusolate C likely shares the upstream drimane-binding targets, it lacks the downstream efficacy in pathway modulation.[]
Primary Pathway: PI3K/AKT/mTOR & p53 Axis
Ustusolate E suppresses cell proliferation by inhibiting the phosphorylation of PI3K and AKT, leading to the downregulation of mTOR. Simultaneously, it upregulates p53, triggering the intrinsic apoptotic pathway.[]
Measurement: Read absorbance at 570 nm (reference 630 nm). Calculate IC50 using non-linear regression.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M arrest induced by Ustusolate E.
Reagents: Propidium Iodide (PI), RNase A.
Treatment: Treat cells with Ustusolate E at IC50 concentration for 24 hours.
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
Staining: Wash cells to remove ethanol. Resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A .
Incubation: Incubate for 30 minutes at 37°C in the dark.
Analysis: Analyze DNA content using a flow cytometer (excitation 488 nm, emission ~600 nm). Look for accumulation of cells in the G2/M peak compared to control.
References
Lu, S., et al. (2009). "Sesquiterpenoids and Benzofuranoids from the Marine-Derived Fungus Aspergillus ustus 094102."[] Journal of Natural Products.
Primary source for isolation, structure elucidation, and initial HL-60/A549 cytotoxicity data.[]
Gui, P., et al. (2022). "Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102."[] Marine Drugs.[3]
Provides updated structural data and isolation of related ustusol
Rehmutulla, M., et al. (2024). "Ustusolate E and 11α-Hydroxy-Ustusolate E induce apoptosis in cancer cell lines by regulating the PI3K/AKT/mTOR and p-53 pathways."[][2][3] Chinese Journal of Natural Medicines.
Definitive source for the Mechanism of Action (MoA)
BOC Sciences. "Ustusolate C and E Product Data."
Verification of chemical properties and commercial availability.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Hydroxyustusolate derivatives —polyketide-based secondary metabolites isolated from Aspergillus ustus—present a unique challenge in structural biology. Their pharmacological potential (often cytotoxic or immunosuppressive) is high, but their structural flexibility and multiple chiral centers make absolute configuration assignment difficult.
This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) —the gold standard for absolute stereochemistry—against emerging alternatives like MicroED and traditional NMR/DFT workflows. We provide experimental protocols optimized for the amphiphilic nature of hydroxylated phenylpropanoids and data-driven criteria for method selection.
Part 1: The Structural Challenge
Hydroxyustusolates differ from their parent ustusolates by the addition of hydroxyl (-OH) groups on the flexible alkyl side chains or the core phenylpropanoid scaffold.
The Benefit: The -OH groups provide "anchors" for intermolecular hydrogen bonding, potentially stabilizing the crystal lattice.
The Problem: These derivatives often form microcrystalline needles rather than the blocky prisms required for standard SC-XRD, leading to high mosaicity and weak diffraction.
Part 2: Comparative Analysis of Methodologies
Single-Crystal X-ray Diffraction (SC-XRD)
Status: The Gold Standard.
Mechanism: Diffraction of X-rays by electrons in a static crystal lattice.
Critical Metric: The Flack Parameter . For light-atom natural products (C, H, O), Cu-K
radiation is essential to generate sufficient anomalous scattering to distinguish enantiomers (Flack parameter near 0.0 indicates correct absolute structure).
Micro-Electron Diffraction (MicroED)
Status: The Emerging Challenger.
Mechanism: Diffraction of electrons (which interact more strongly than X-rays) by nanocrystals using a Cryo-TEM.[1]
Use Case: When hydroxyustusolate derivatives yield only "powdery" precipitates or nanocrystals (<500 nm) that fail on standard X-ray beamlines.
NMR Spectroscopy + DFT/ECD
Status: Solution-State Alternative.
Mechanism: NOE/ROE correlations for relative stereochemistry; Density Functional Theory (DFT) calculation of Electronic Circular Dichroism (ECD) spectra for absolute configuration.
Use Case: When the compound is an oil or amorphous solid.
Data Comparison: Performance Metrics
The following table summarizes typical performance metrics for a hydroxyustusolate derivative (
) characterized by these three methods.
Feature
SC-XRD (Cu Source)
MicroED (Cryo-TEM)
NMR + DFT/ECD
Sample State
Single Crystal (>50 µm)
Nanocrystal (<1 µm)
Solution (/DMSO)
Resolution
Ultra-High (0.80 Å)
High (0.90 - 1.2 Å)
N/A (Topology only)
Completeness
>99%
85-95% (Missing wedge)
N/A
Abs. Config
Direct (Anomalous signal)
Direct (Coulomb pot.)
Indirect (Calculated vs Exp)
R-Factor ()
~3.5 - 5.0%
~12 - 18%
N/A
Throughput
Low (Weeks for crystals)
High (Minutes for data)
Medium (Days for Calc)
Analyst Note: While MicroED is faster, SC-XRD remains superior for precise bond lengths and identifying disorder in the flexible hydroxy-alkyl chains of ustusolates.
Part 3: Experimental Protocol (SC-XRD Focus)
Objective: Grow diffraction-quality crystals of a hydroxyustusolate derivative using a self-validating seeding protocol.
Phase 1: Solubility Profiling (The "Golden Window")
Hydroxyustusolates are amphiphilic.
Test solubility in Acetone, MeOH, and EtOAc (Good solvents).
Test insolubility in Hexane, Water, and Pentane (Anti-solvents).
Target: A system where the compound is soluble at 20 mg/mL but precipitates upon 1:1 addition of anti-solvent.
Phase 2: Vapor Diffusion with Micro-Seeding
Standard spontaneous nucleation often fails for these derivatives, yielding amorphous precipitate. Seeding is mandatory.
Seed Stock Preparation:
Take 1 mg of "bad" precipitate (powdery solid).
Vortex in 100 µL of anti-solvent (e.g., Hexane) with a glass bead (Crush method).
Streak Seeding: Dip a cat whisker or horse hair into the diluted seed stock and streak once across the drop.
Incubation: 18°C in the dark (prevent photo-degradation of phenylpropanoid core).
Phase 3: Data Collection & Refinement
Cryo-Protection: Flash cool in liquid nitrogen. For hydroxyustusolates, the mother liquor often suffices; if not, add 10% PEG 400.
Strategy: Collect 360° (or more for redundancy) using Cu-K
radiation ( Å). Do not use Mo source; the anomalous signal from Oxygen is too weak for absolute configuration.
Refinement: Use SHELXT for solving and SHELXL for refinement.
Check: Assign the Flack parameter. If
, configuration is correct. If , invert the structure.
Part 4: Decision Workflow Visualization
The following diagram illustrates the logical pathway for selecting the correct structural elucidation method based on sample behavior.
Figure 1: Strategic workflow for structural characterization of fungal metabolites. Green nodes indicate successful crystallization states; Red indicates failure requiring alternative solution-state methods.
References
Comparison of MicroED and X-ray Diffraction:
Jones, C.G., et al. (2018).[2] "The cryo-EM method MicroED as a powerful tool for small molecule structure determination."[3] ACS Central Science.
[Link]
Absolute Configuration of Fungal Metabolites:
Kruger, Z., et al. (2020). "Constitution and absolute configuration of austdiol, the main toxic metabolite from Aspergillus ustus." Journal of the Chemical Society, Perkin Transactions 1.
[Link]
X-ray Crystallography vs NMR:
Creative Biostructure. (2024). "Comparison of X-ray Crystallography, NMR and EM."
[Link]
Aspergillus Section Usti Taxonomy and Metabolites:
Samson, R.A., et al. (2011). "New taxa in Aspergillus section Usti." Studies in Mycology.
[Link]
MicroED Sample Requirements:
Nannenga, B.L. & Gonen, T. (2019).[4] "The cryo-EM method MicroED: molecular structure determination from nanocrystals." Nature Methods.
[Link]
A Comparative Guide to the Determination of the Absolute Configuration of threo-6'-Hydroxyustusolate C
For researchers in natural product chemistry and drug development, the unambiguous assignment of the absolute configuration of a newly isolated chiral molecule is a critical step. The three-dimensional arrangement of ato...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in natural product chemistry and drug development, the unambiguous assignment of the absolute configuration of a newly isolated chiral molecule is a critical step. The three-dimensional arrangement of atoms dictates the molecule's biological activity, making this determination fundamental to understanding its function and potential therapeutic applications. This guide provides a comprehensive comparison of modern spectroscopic and computational methods for elucidating the absolute stereochemistry of a novel fungal metabolite, hypothetically named threo-6'-Hydroxyustusolate C.
The threo relative stereochemistry points to a specific diastereomeric relationship between adjacent chiral centers. However, this descriptor does not reveal the absolute configuration (i.e., the R/S designation at each stereocenter). This guide will navigate the experimental and theoretical pathways available to a researcher to confidently assign the complete stereostructure of this and similar natural products.
The Foundational Challenge: Assigning Handedness in Molecules
Chiral molecules exist as non-superimposable mirror images called enantiomers.[1] While sharing identical physical properties in a non-chiral environment, their interactions with other chiral molecules, such as biological receptors, can differ dramatically. The Cahn-Ingold-Prelog (CIP) priority rules provide a systematic nomenclature (R/S) for describing the absolute configuration of a stereocenter.[1][2] The challenge lies in experimentally determining which of the possible stereoisomers has been isolated.
A Comparative Analysis of Key Methodologies
We will explore and compare three powerful techniques for assigning absolute configuration: Mosher's Method (NMR-based), Circular Dichroism Spectroscopy (chiroptical), and the synergistic approach of experimental and computational Electronic Circular Dichroism (ECD).
Method
Principle
Sample Requirement
Key Advantages
Limitations
Mosher's Method
Derivatization with a chiral reagent (MTPA) to form diastereomers with distinct NMR signatures.[3][4]
~1-5 mg
Provides direct assignment of a specific stereocenter. Well-established and reliable for secondary alcohols.
Requires chemical modification. Can be complex for molecules with multiple hydroxyl groups.[5][6]
Circular Dichroism (CD)
Differential absorption of left and right circularly polarized light by a chiral molecule.[7][8]
~0.1-1 mg
Non-destructive. Provides a unique spectral fingerprint for each enantiomer.
Requires a chromophore near the stereocenter. Interpretation can be complex without reference compounds or calculations.
Computational ECD
Quantum chemical calculation of the ECD spectrum for a proposed structure and comparison with the experimental spectrum.[9][10][11][12]
~0.1-1 mg (for experimental spectrum)
High predictive power for complex molecules. Provides a strong correlation between structure and spectrum.[13][14]
Computationally intensive. Accuracy depends on the quality of the theoretical model.[15]
Method 1: Mosher's Method - An NMR-Based Approach
Mosher's method is a cornerstone technique for determining the absolute configuration of chiral secondary alcohols.[3] It involves the esterification of the alcohol with the enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, creating a pair of diastereomers. The anisotropic effect of the phenyl ring in the MTPA esters causes predictable shifts in the ¹H NMR signals of protons near the newly formed ester linkage.[4]
Structural Validation of Drimane Sesquiterpenoids: A Comparative Guide to ECD Protocols
Executive Summary The Challenge: Drimane sesquiterpenoids (e.g., polygodial, drimenol, warburganal) present a unique stereochemical challenge. Possessing a bicyclic farnesane skeleton with a decalin core, they frequently...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Challenge: Drimane sesquiterpenoids (e.g., polygodial, drimenol, warburganal) present a unique stereochemical challenge. Possessing a bicyclic farnesane skeleton with a decalin core, they frequently exhibit complex stereochemistry at the ring fusion (C5/C10) and peripheral chiral centers. Crucially, many drimanes are isolated as oily gums or non-crystalline solids, rendering X-ray crystallography—the "platinum standard"—inaccessible.
The Solution: Electronic Circular Dichroism (ECD), augmented by Time-Dependent Density Functional Theory (TDDFT), has emerged as the most efficient and reliable alternative. Unlike NMR, which requires chemical derivatization (Mosher's method) for absolute configuration (AC), ECD is non-destructive, highly sensitive (requiring only micrograms), and directly leverages the native chromophores (enones, lactones) often present in bioactive drimanes.
This guide objectively compares ECD against X-ray, NMR, and VCD, providing a validated workflow for researchers to assign absolute configuration with high confidence.
Part 1: Comparative Analysis of Structural Validation Methods
The following table contrasts the primary methods for determining the absolute configuration of drimane sesquiterpenoids.
Table 1: Performance Matrix for Drimane Stereochemical Assignment
Feature
ECD (Electronic CD)
X-ray Crystallography
NMR (Mosher's Method)
VCD (Vibrational CD)
Sample State
Solution (any solvent)
Solid Crystal (Required)
Solution
Solution (High Conc.)
Sample Amount
Micrograms (g)
Milligrams (mg)
Milligrams (mg)
~5-10 mg
Destructive?
No
No
Yes (Derivatization)
No
Prerequisite
UV Chromophore (e.g., C=O, C=C)
Single Crystal
Reactive Group (-OH, -NH)
None (Universal)
Time to Result
Fast (Hours + Computation)
Slow (Days/Weeks)
Medium (Reaction + NMR)
Medium (Long accumulation)
Drimane Suitability
High (Enones/Lactones common)
Low (Drimanes often oils)
Medium (Needs -OH)
High (If amount allows)
Expert Insight: Why ECD Wins for Drimanes
While X-ray is definitive, the "oily" nature of drimane sesquiterpenoids often halts the crystallization pipeline. NMR-based Mosher's analysis is robust but fails if the molecule lacks a secondary alcohol or amine, or if steric hindrance (common in the decalin core) prevents esterification. ECD fills this gap perfectly because many bioactive drimanes contain
-unsaturated ketones or lactone rings (e.g., confertifolin), which act as strong chromophores for chiroptical analysis.
Part 2: The Decision Framework
Before initiating an ECD campaign, use this logic flow to determine the optimal structural validation path.
Figure 1: Strategic decision tree for selecting the appropriate structural validation method based on sample physical properties and chemical functionality.
Part 3: The Validated TDDFT-ECD Workflow
Modern ECD analysis is not empirical; it relies on Quantum Chemical Calculations (TDDFT). The "Cotton Effect" rules (e.g., Octant Rule) are useful for quick checks but are insufficient for publication-grade validation of complex drimanes.
The Protocol: From Isolation to Assignment
Conformational Search (The Foundation):
Drimanes are semi-rigid but the side chains (C9, C11) or ester groups can rotate.
Action: Perform a conformational search using MMFF94 or MMFF94s force fields.
Criterion: Select all conformers within a 3-5 kcal/mol energy window.
Geometry Optimization (DFT):
Refine the geometry of selected conformers using Density Functional Theory.
Standard:B3LYP/6-31G(d) in the gas phase or solvent model.
Advanced (Recommended):
B97X-D/TZVP (includes dispersion corrections, critical for the decalin core packing).
Functional:CAM-B3LYP or M06-2X (Long-range corrected functionals are essential for charge-transfer bands in enones).
Basis Set:def2-TZVP or 6-311+G(d,p) .
Solvation: Use PCM (Polarizable Continuum Model) matching the experimental solvent (usually MeOH or MeCN).
Boltzmann Weighting & Comparison:
Average the calculated spectra based on the Boltzmann population of each conformer.[1]
UV Shift Correction: It is standard practice to apply a UV shift (typically 10–25 nm) to align the calculated
with the experimental UV spectrum before comparing ECD signs.
Visualizing the Workflow
Figure 2: Integrated Experimental and Computational Workflow for ECD-based Structural Elucidation.
Part 4: Mechanistic Case Study & Interpretation
To interpret Drimane ECD spectra effectively, one must understand the specific electronic transitions involved.
Case Study: Abundisporin D
In a recent study involving Abundisporin D (a drimane sesquiterpenoid), the absolute configuration was resolved using the protocol above.
Chromophore: The molecule contained a conjugated enone system.
Transitions:
325 nm (
): This low-intensity band is highly sensitive to the chiral environment of the ketone. In drimanes, the sign of this band often correlates with the helicity of the enone ring (Ring B).
220-240 nm (
): This high-intensity band relates to the conjugation system itself.
Validation: The experimental spectrum showed a positive Cotton effect (CE) at 220 nm and a negative CE at 325 nm. The TDDFT calculated spectrum for the
enantiomer matched this pattern perfectly, while the enantiomer showed the opposite signs.
Common Drimane Chromophores
Chromophore
Transition
Wavelength
Diagnostic Value
Saturated Carbonyl
280-300 nm
Follows Octant Rule; sensitive to C-5/C-9 stereochemistry.
-Unsaturated Ketone
320-350 nm
Sign determined by enone helicity (P-helicity = Positive CE).
-Unsaturated Ketone
230-250 nm
Strong absorption; defines general quadrant sector.
Lactone (Sesquiterpene Lactones)
210-230 nm
Difficult to resolve from solvent cutoff; requires MeCN solvent.
References
Kovács, D. et al. (2023). Neurite Outgrowth-Inducing Drimane-Type Sesquiterpenoids Isolated from Cultures of the Polypore Abundisporus violaceus. Journal of Natural Products, 86(11), 2473–2484. [Link]
Pescitelli, G., & Bruhn, T. (2016).[1] Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra. Chirality, 28(6), 466–474. [Link]
Derita, M. et al. (2013). Structural Requirements for the Antifungal Activities of Natural Drimane Sesquiterpenes and Analogues, Supported by Conformational and Electronic Studies. Molecules, 18(2), 2029-2051. [Link]
Tang, Y. et al. (2022). Drimane-type sesquiterpenoids from fungi.[2][3][4] Chinese Journal of Natural Medicines, 20(10), 721-743. [Link]
Personal protective equipment for handling threo-6'-Hydroxyustusolate C
Executive Safety Directive The Core Directive: threo-6'-Hydroxyustusolate C is a specialized phenylspirodrimane fungal metabolite. Unlike common reagents, specific toxicological data (LD50, OEL) for this stereoisomer is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive
The Core Directive: threo-6'-Hydroxyustusolate C is a specialized phenylspirodrimane fungal metabolite. Unlike common reagents, specific toxicological data (LD50, OEL) for this stereoisomer is likely non-existent in public registries.
Therefore, you must apply the Precautionary Principle.
In the absence of confirmed safety data, this compound must be handled as a Potent Active Pharmaceutical Ingredient (PAPI) . It belongs to a chemical class (phenylspirodrimanes) derived from Stachybotrys and Trichoderma species, which are known to produce cytotoxic and immunosuppressive agents.
Physical State: Lyophilized solid (High inhalation risk due to electrostatic dispersal).
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" protocols. Use this tiered defense system designed for handling bioactive metabolites of unknown potency.
Tier 1: Respiratory Protection (Critical)
Primary Control: All open handling (weighing, solubilization) must occur inside a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.
PPE Requirement:
Minimum: N95 Respirator (fit-tested).
Recommended: P100 Half-Face Respirator if handling >10 mg outside a sealed enclosure.
Rationale: Lyophilized fungal metabolites often have particle sizes <5 microns, making them fully respirable. Standard surgical masks offer zero protection against pharmacological dusts.
Tier 2: Dermal Barrier (The "Double-Shell" Protocol)
Base Layer: 4 mil Nitrile Exam Glove (Taped to sleeve).
Outer Layer: 5-8 mil Extended Cuff Nitrile Glove (Change every 30 mins or immediately upon splash).
Body: Tyvek® Lab Coat or Sleeve Covers (closed front). Avoid cotton lab coats which can trap dust fibers.
Rationale: Phenylspirodrimanes are lipophilic. If solubilized in DMSO (Dimethyl sulfoxide), the solvent acts as a carrier, transporting the toxin directly through skin and standard latex gloves. Never use Latex.
Tier 3: Ocular Defense
Standard: Chemical Splash Goggles (Indirect Vent).
Prohibited: Safety glasses with open sides (insufficient for dust/aerosol protection).
Operational Protocols
Protocol A: The "Static-Free" Weighing Workflow
The moment of highest risk is opening the vial. Static electricity can cause the compound to "jump" and aerosolize.
Step
Action
Scientific Rationale
1
Acclimatize
Allow vial to reach room temp (20°C) before opening. Prevents condensation which degrades the compound and causes clumping.
2
Ionize
Use an Anti-Static Gun or Ionizer bar inside the balance enclosure. Neutralize the vial and spatula.
3
Tare
Place receiving vessel (e.g., amber HPLC vial) on balance. Tare.
4
Transfer
Open source vial only inside the hood. Transfer solid. Do not return excess. Dispose of excess as hazardous waste to prevent cross-contamination.
5
Seal
Cap the receiving vessel immediately. Wipe the exterior with a methanol-dampened Kimwipe.
Protocol B: Solubilization (DMSO/Methanol)
Solvent Choice: DMSO is the standard solvent for ustusolates, but it is a potent skin penetrant.
Technique: Add solvent down the side of the vial to prevent aerosol puffing.
Vortexing: Vortex only with the cap tightly sealed and holding the vial with a clean Kimwipe to detect leaks.
Visualization: Safety Logic & Workflow
Figure 1: Risk Assessment & PPE Selection Logic
This decision tree validates your safety choices based on the compound's state.
Caption: Decision matrix for selecting PPE based on the physical state of the metabolite.
Figure 2: Spill Response Protocol
Immediate actions to take in the event of a containment breach.
Caption: Step-by-step containment and neutralization workflow for bioactive spills.
Waste Disposal & Deactivation
Deactivation: Phenylspirodrimanes are organic structures susceptible to oxidative degradation. Treat contaminated surfaces with 10% Sodium Hypochlorite (Bleach) followed by a 70% Ethanol rinse.
Disposal:
Solids/Vials: Segregate into "Cytotoxic/Pathology" waste streams (Yellow bins in many jurisdictions).
Liquids: Do not pour down the drain. Collect in "Halogenated Solvent" waste if DMSO/DCM is used, or "Non-Halogenated" for Methanol.
National Institutes of Health (NIH). Biosafety in Microbiological and Biomedical Laboratories (BMBL), 6th Edition. (Appendix I: Toxins of Biological Origin).
[Link]
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.
[Link]
Centers for Disease Control and Prevention (CDC). Stachybotrys chartarum and Other Molds. (Context on mycotoxin health effects).
[Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.
[Link]
Disclaimer: This guide is based on chemical class inference and standard high-potency handling protocols. It does not replace a site-specific risk assessment.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.